Product packaging for Lys-Conopressin-G(Cat. No.:)

Lys-Conopressin-G

Cat. No.: B12381924
M. Wt: 1034.3 g/mol
InChI Key: ABKBWHGCQCOZPM-HXHKHUMJSA-N
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Description

Lys-Conopressin-G is a useful research compound. Its molecular formula is C44H71N15O10S2 and its molecular weight is 1034.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H71N15O10S2 B12381924 Lys-Conopressin-G

Properties

Molecular Formula

C44H71N15O10S2

Molecular Weight

1034.3 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1

InChI Key

ABKBWHGCQCOZPM-HXHKHUMJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Origin of Product

United States

Foundational & Exploratory

The Origin and Biosynthesis of Lys-Conopressin-G: A Vasopressin-Like Neuropeptide in Cone Snail Venom

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary and biosynthetic origins of Lys-Conopressin-G, a notable disulfide-poor conopeptide found in the venom of certain cone snail species. We delve into the molecular journey of this peptide, from its genetic blueprint to its final, biologically active form. This document synthesizes current research, presenting key data, detailed experimental methodologies, and visual representations of the critical pathways involved, tailored for an audience in neuropharmacology, toxicology, and drug discovery.

Introduction: The Evolutionary Context of Conopressins

Cone snails (genus Conus) are predatory marine gastropods that have evolved a sophisticated venom apparatus to capture prey and for defense.[1][2] Their venom is a complex cocktail of hundreds of unique, pharmacologically active peptides known as conotoxins.[1][3][4] These peptides are renowned for their high potency and specificity for a wide range of neurological targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs).

This compound belongs to the conopressin family, which are structural and functional analogs of the vertebrate vasopressin/oxytocin neurohypophysial hormone superfamily. The presence of these hormone-like peptides in venom is a fascinating example of evolutionary co-option. It is widely hypothesized that conopressins originated from endogenous neuropeptides that played a physiological role in the snail's own nervous system. Over evolutionary time, these peptides were "recruited" into the venom, where they underwent accelerated evolution and diversification to serve a new, toxipharmacological purpose. This is supported by the isolation of this compound not only from the venom of piscivorous (fish-hunting) and vermivorous (worm-hunting) cone snails but also from the ganglia of non-venomous mollusks.

Genetic Blueprint and Biosynthesis Pathway

Like other conotoxins, this compound is synthesized as a larger precursor protein, or prepropeptide, which undergoes a series of post-translational modifications (PTMs) to yield the mature, active peptide. The gene encoding a conotoxin precursor typically contains three distinct regions:

  • N-terminal Signal Sequence: A highly conserved region that directs the nascent polypeptide to the endoplasmic reticulum for secretion. The conservation of this sequence is the primary basis for classifying conotoxins into gene superfamilies.

  • Pro-region: A variable region that is cleaved from the precursor during maturation.

  • Mature Peptide Region: This region contains the amino acid sequence of the final, active toxin.

The journey from gene to active toxin involves several key steps: transcription of the gene into mRNA, translation into the prepropeptide, and a cascade of post-translational modifications.

Biosynthesis_of_Lys_Conopressin_G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Ribosome cluster_er_golgi Endoplasmic Reticulum / Golgi Apparatus cluster_venom Venom Duct Lumen Gene Conopressin Gene mRNA prepro-mRNA Gene->mRNA Transcription Prepropeptide Prepropeptide Precursor mRNA->Prepropeptide Translation ProcessedPeptide Propeptide Prepropeptide->ProcessedPeptide Signal Peptide Cleavage Disulfide Bond Formation MatureToxin Mature this compound ProcessedPeptide->MatureToxin Pro-region Cleavage C-terminal Amidation SecretedToxin Active Toxin MatureToxin->SecretedToxin Secretion

Biosynthesis of this compound from gene to active toxin.

The key post-translational modifications for this compound include:

  • Proteolytic Cleavage: The signal sequence and the pro-region are excised by specific proteases to release the mature peptide.

  • Disulfide Bond Formation: A single intramolecular disulfide bond is formed between the two cysteine residues at positions 1 and 6, creating a cyclic structure essential for its biological activity.

  • C-terminal Amidation: The glycine residue at the C-terminus of the mature peptide sequence acts as a recognition signal for an amidation enzyme, which converts the C-terminal carboxyl group into an amide. This modification is common in neuropeptides and often crucial for stability and receptor binding.

Quantitative Data and Properties

This compound has been isolated from several Conus species, and its primary structure and key properties have been well-characterized.

PropertyDescriptionReference(s)
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys¹-Cys⁶)
Molecular Weight Approximately 1036.7 Da
Species of Origin Conus imperialis (worm-hunting), Conus geographus (fish-hunting), Conus gloriamaris
Receptor Targets Vasopressin/Oxytocin G-protein coupled receptors (e.g., V1a, V2)
Known Biological Effects Induces scratching and grooming behavior in mice when injected intracerebrally. Modulates neuronal excitability and can have antidiuretic effects.

Experimental Protocols

The discovery and characterization of this compound rely on a combination of biochemical, molecular, and pharmacological techniques.

  • Venom Extraction: Crude venom is collected from live cone snails by dissection of the venom duct or by inducing "milking."

  • Initial Fractionation: The crude venom is subjected to size-exclusion or ion-exchange chromatography to separate components based on size or charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions are further purified using RP-HPLC. A gradient of an organic solvent (typically acetonitrile) in water is used to elute peptides based on their hydrophobicity. The elution profile is monitored by UV absorbance at ~214 nm. Fractions corresponding to individual peaks are collected.

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.

  • Amino Acid Sequencing: The primary sequence is determined using Edman degradation. Alternatively, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and deduce the sequence from the fragment ion masses.

  • NMR Spectroscopy: To determine the three-dimensional structure and confirm disulfide bond connectivity, 2D-NMR spectroscopy techniques like ROESY are employed on the purified, native peptide.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the venom gland tissue. This RNA is then reverse-transcribed to create a complementary DNA (cDNA) library.

  • PCR Amplification: Degenerate primers, designed based on the highly conserved signal sequence of the conopressin superfamily, are used to amplify the full precursor sequence from the cDNA library.

  • Sequencing: The amplified PCR products are cloned into a vector and sequenced to reveal the full prepropeptide sequence, confirming the mature peptide region and identifying the signal and pro-regions.

  • In Vivo Behavioral Assays: The purified or synthetically produced peptide is injected intracerebrally (i.c.) into mice. Behavioral changes, such as scratching, grooming, or changes in locomotion, are observed and quantified.

  • In Vitro Receptor Assays:

    • Cell Culture: Human cell lines (e.g., HEK293) are engineered to express specific subtypes of human vasopressin or oxytocin receptors (hV1aR, hV1bR, hV2R, hOTR).

    • Signaling Assays: The effect of the peptide on the receptor is measured by quantifying downstream second messengers. For V1a and V1b receptors, this is typically done by measuring changes in intracellular calcium concentration using a fluorescent dye. For V2 receptors, cyclic AMP (cAMP) accumulation is measured.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_molecular Genetic Analysis cluster_functional Functional Analysis Venom Crude Venom Extraction HPLC RP-HPLC Purification Venom->HPLC MS Mass Spectrometry (MW) HPLC->MS Seq Sequencing (Edman/MS-MS) HPLC->Seq NMR NMR Spectroscopy (3D Structure) HPLC->NMR InVivo In Vivo Behavioral Assay (Mice) HPLC->InVivo InVitro In Vitro Receptor Assay (Cell Lines) HPLC->InVitro Precursor Precursor Gene Sequencing Seq->Precursor Informs Primer Design RNA Venom Gland RNA Extraction cDNA cDNA Library Synthesis RNA->cDNA cDNA->Precursor

Standard experimental workflow for conotoxin characterization.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by binding to and activating vasopressin/oxytocin family GPCRs. Upon binding, the receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein (typically Gq/11 or Gs). This initiates a downstream intracellular signaling cascade, leading to a physiological response in the target cell, such as neuronal depolarization or muscle contraction.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LCPG This compound Receptor Vasopressin Receptor (GPCR) LCPG->Receptor binds G_Protein G-Protein (Gq) Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release stimulates Response Cellular Response (e.g., Neuronal Firing) Ca_Release->Response leads to

Signaling pathway of this compound via a Gq-coupled receptor.

Conclusion

The origin of this compound is a compelling story of molecular evolution, demonstrating how endogenous neuropeptides can be repurposed into potent venom components. Its biosynthesis follows the canonical pathway for conotoxins, involving a precursor protein that is extensively modified to produce the final, active peptide. The detailed characterization of its structure and function, achieved through a robust suite of experimental techniques, highlights its potential as a pharmacological tool for studying the vasopressin/oxytocin system and as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge necessary for researchers to further explore the fascinating biology and therapeutic potential of this and other conopressins.

References

An In-depth Technical Guide to the Mechanism of Action of Lys-Conopressin-G on Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neurohypophysial hormones.[1] Originally isolated from the venom of the marine cone snail Conus geographus, this peptide has garnered interest due to its structural similarity to endogenous mammalian hormones and its potential to interact with their receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, presenting quantitative binding and functional data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

The interaction of this compound with human vasopressin and oxytocin receptors has been characterized through competitive radioligand binding assays and subsequent functional assays. The quantitative data for binding affinity (Ki) and functional potency (EC50/IC50) are summarized in the tables below. These assays were performed using stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the respective human receptors.

Table 1: Binding Affinity of this compound for Human Vasopressin and Oxytocin Receptors
ReceptorLigandKi (nM)Cell LineRadioligand
hV1aRThis compound13 ± 2CHO[3H]-AVP
hV1bRThis compound350 ± 50CHO[3H]-AVP
hV2RThis compound>10,000CHO[3H]-AVP
hOTRThis compound1.8 ± 0.2HEK293[125I]-OVTA

Data sourced from Dutertre et al., 2008.[2] Ki values are presented as mean ± S.E.M.

Table 2: Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors
ReceptorAssay TypeFunctional ResponseEC50 / IC50 (nM)
hV1aRInositol Phosphate AccumulationAgonist15 ± 3
hV1bRInositol Phosphate Accumulation->10,000
hV2RcAMP Accumulation->10,000
hOTRInositol Phosphate AccumulationAgonist2.5 ± 0.5

Data sourced from Dutertre et al., 2008.[2] Values are presented as mean ± S.E.M.

Signaling Pathways

This compound exerts its effects by activating specific G-protein coupled receptors (GPCRs), leading to the initiation of distinct intracellular signaling cascades.

V1a and Oxytocin Receptor Signaling

The V1a and oxytocin receptors are primarily coupled to Gq/11 proteins. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound V1aR_OTR V1aR / OTR This compound->V1aR_OTR Binds Gq_11 Gq/11 V1aR_OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_inactive PKC (inactive) DAG->PKC_inactive Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates targets

V1a and Oxytocin Receptor Gq Signaling Pathway
V2 Receptor Signaling

The V2 vasopressin receptor is coupled to the Gs protein. Activation of the V2 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the specific cellular response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells. This compound shows no significant activity at the human V2 receptor.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand AVP V2R V2R Ligand->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates targets

V2 Receptor Gs Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed to obtain the quantitative data presented above.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing receptor start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of This compound prep_membranes->incubation filtration Separate bound and free radioligand by filtration incubation->filtration counting Quantify radioactivity of bound radioligand filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

Radioligand Competition Binding Assay Workflow

1. Cell Culture and Membrane Preparation:

  • CHO cells stably expressing the human V1a, V1b, or V2 receptors, or HEK293 cells expressing the human OT receptor, are cultured to confluence.

  • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of the radiolabeled ligand ([3H]-AVP for vasopressin receptors or [125I]-OVTA for the oxytocin receptor).

    • A range of concentrations of the unlabeled competitor, this compound.

    • A fixed amount of the cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., AVP or OT).

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional activity of compounds that act on Gq-coupled receptors by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

IP_Assay_Workflow start Start label_cells Label cells with [3H]-myo-inositol start->label_cells stimulate_cells Stimulate cells with varying concentrations of This compound in the presence of LiCl label_cells->stimulate_cells extract_ip Lyse cells and extract inositol phosphates stimulate_cells->extract_ip separation Separate inositol phosphates by ion-exchange chromatography extract_ip->separation quantification Quantify radioactivity of inositol phosphates separation->quantification analysis Analyze data to determine EC50 or IC50 quantification->analysis end End analysis->end

Inositol Phosphate Accumulation Assay Workflow

1. Cell Culture and Labeling:

  • Cells expressing the target receptor (hV1aR, hV1bR, or hOTR) are seeded in multi-well plates.

  • The cells are incubated overnight with a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

2. Cell Stimulation:

  • The labeling medium is removed, and the cells are washed.

  • A stimulation buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs) is added.

  • The cells are then stimulated with a range of concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Separation of Inositol Phosphates:

  • The stimulation is stopped by the addition of an acid (e.g., perchloric acid).

  • The cell lysates are collected, and the inositol phosphates are extracted.

  • The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

4. Quantification and Data Analysis:

  • The radioactivity in the fractions corresponding to each inositol phosphate is measured by scintillation counting.

  • The total [3H]-inositol phosphate accumulation is plotted against the concentration of this compound.

  • The concentration that produces 50% of the maximal response (EC50) is determined using non-linear regression. For antagonists, the IC50 is determined by measuring the inhibition of agonist-stimulated IP accumulation.

Cyclic AMP (cAMP) Accumulation Functional Assay

This assay is used to determine the functional activity of compounds at Gs- or Gi-coupled receptors by measuring the intracellular accumulation of cAMP.

1. Cell Culture:

  • CHO cells stably expressing the human V2 receptor are cultured in multi-well plates.

2. Cell Stimulation:

  • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then treated with various concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C.

3. Measurement of cAMP:

  • Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF).

  • In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of cAMP produced.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The cAMP concentrations in the cell lysates are determined from the standard curve.

  • The data are then plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Conclusion

This compound demonstrates a distinct pharmacological profile at human vasopressin and oxytocin receptors. It is a potent agonist at the human oxytocin receptor and the V1a vasopressin receptor, with a significantly lower affinity for the V1b receptor and negligible activity at the V2 receptor. This selectivity is attributed to its specific interactions with the binding pockets of these receptors. The activation of the V1a and oxytocin receptors by this compound proceeds via the canonical Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium. The detailed methodologies and quantitative data presented in this guide provide a robust foundation for further research into the therapeutic potential and physiological roles of this compound and related conopeptides.

References

Lys-Conopressin-G: An Endogenous Neuropeptide Modulator in Mollusks

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lys-Conopressin-G, a nonapeptide belonging to the vasopressin/oxytocin superfamily, functions as an endogenous neuropeptide in various molluscan species. Initially identified in the venom of cone snails, its presence and physiological roles in the central nervous systems of other mollusks, such as Lymnaea stagnalis and Aplysia californica, point to its significance as a neuromodulator. This document provides a comprehensive technical overview of this compound, detailing its physiological effects, receptor interactions, and associated signaling pathways. It also outlines key experimental protocols for its study and presents quantitative data to support future research and drug development endeavors.

Introduction

This compound is a structural and functional analog of vertebrate vasopressin and oxytocin. Its amino acid sequence is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bridge between the two cysteine residues.[1] While first isolated from the venom of the worm-hunting cone snail Conus imperialis, it is now recognized as an endogenous neuropeptide in other mollusks.[2] This peptide plays a significant role in modulating neuronal activity and behavior, making it a target of interest for neurophysiological and pharmacological research. In the pond snail Lymnaea stagnalis, this compound is involved in the control of male copulatory behavior, while in the sea slug Aplysia californica, it modulates gill withdrawal reflexes and spontaneous gill movements.[3][4]

Physiological Functions in Mollusks

This compound exerts its effects by directly modulating the electrical properties of specific neurons within the molluscan central nervous system.

2.1. Neuronal Excitability in Lymnaea stagnalis

In neurons of the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, this compound has a potent excitatory effect.[5] It activates two distinct persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. The activation of these currents leads to membrane depolarization and sustained neuronal firing. Additionally, this compound has been shown to augment calcium currents, which can affect action potential shape and duration.

2.2. Behavioral Modulation in Aplysia californica

In Aplysia californica, superfusion of this compound over the abdominal ganglion leads to significant behavioral modifications. It reduces the amplitude of the siphon-evoked gill withdrawal reflex while simultaneously increasing the frequency of spontaneous gill movements. These changes are associated with a reduction in the excitability of gill motor neurons.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in mollusks.

Table 1: Electrophysiological Effects of this compound in Lymnaea stagnalis Neurons

ParameterValueDescriptionReference
EC50 for IHVA7.7 x 10-8 MThe concentration of this compound that elicits a half-maximal activation of the high-voltage-activated inward current.
EC50 for ILVA2.2 x 10-7 MThe concentration of this compound that elicits a half-maximal activation of the low-voltage-activated inward current.

Receptor and Signaling Pathway

This compound acts on a G-protein coupled receptor (GPCR) that is homologous to vertebrate vasopressin/oxytocin receptors. The binding of this compound to its receptor initiates an intracellular signaling cascade. Based on its electrophysiological effects, particularly the modulation of ion currents, a plausible signaling mechanism involves the Gq alpha subunit.

4.1. Proposed Signaling Pathway

The activation of the conopressin receptor by this compound is hypothesized to activate a Gq protein. The dissociated Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. Both DAG and elevated intracellular calcium can then directly or indirectly modulate the activity of ion channels responsible for the observed inward currents, leading to neuronal depolarization and firing.

Lys_Conopressin_G_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LCPG This compound Receptor Conopressin Receptor (GPCR) LCPG->Receptor Binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channels (Na+, Ca2+) Response Neuronal Depolarization & Firing IonChannel->Response Leads to ER Endoplasmic Reticulum IP3->ER Binds to receptor DAG->IonChannel Modulates Ca2 Ca2+ Ca2->IonChannel Modulates ER->Ca2 Releases

Caption: Proposed Gq-mediated signaling pathway for this compound in molluscan neurons.

Experimental Protocols

This section outlines generalized protocols for the study of this compound in mollusks. These should be optimized for the specific species and experimental setup.

5.1. Neuropeptide Extraction from Molluscan Ganglia

This protocol describes a method for extracting neuropeptides from the neural tissue of mollusks.

  • Tissue Dissection: Dissect the desired ganglia (e.g., cerebral, pedal, abdominal) from the mollusk in cold saline solution.

  • Homogenization: Immediately homogenize the tissue in an acidic extraction solution (e.g., 2M acetic acid or acetone/water/acetic acid mixture) to precipitate larger proteins and inhibit protease activity.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the neuropeptides.

  • Purification: Further purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 column.

  • Quantification: Determine the peptide concentration using a suitable protein assay (e.g., BCA or Bradford assay). The purified extract can then be analyzed by techniques such as HPLC and mass spectrometry.

Neuropeptide_Extraction_Workflow start Dissect Ganglia homogenize Homogenize in Acidic Solution start->homogenize centrifuge Centrifuge at High Speed homogenize->centrifuge collect Collect Supernatant centrifuge->collect purify Purify with Solid-Phase Extraction collect->purify quantify Quantify Peptides purify->quantify

References

The Evolutionary Significance of Lys-Conopressin-G in Venom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-Conopressin-G, a venom-derived peptide from the predatory marine cone snail, represents a fascinating example of neofunctionalization, where an ancestral neuropeptide has been repurposed as a potent toxin. This technical guide provides an in-depth exploration of the evolutionary significance, pharmacological activity, and experimental methodologies associated with this compound. By targeting vasopressin and oxytocin G-protein coupled receptors (GPCRs), this peptide offers a unique tool for dissecting the physiology of these ancient signaling pathways and presents a potential scaffold for novel drug development. This document details its receptor binding affinities, outlines key experimental protocols for its study, and visualizes its evolutionary and signaling context.

Introduction: From Endogenous Peptide to Venom Component

The evolutionary journey of venom components is a compelling narrative of adaptation and molecular innovation. Many venom peptides have their origins in endogenous physiological molecules that, through gene duplication and subsequent positive selection, have been repurposed into potent toxins.[1] This process, known as neofunctionalization, is evident in the case of this compound.

This compound is a nonapeptide originally isolated from the venom of the fish-hunting cone snail Conus geographus and later found in the worm-hunting Conus imperialis.[2][3] It shares significant structural homology with the vertebrate neurohypophyseal hormones, vasopressin and oxytocin, suggesting a common evolutionary ancestor.[4] While conopressins are believed to have an endogenous role in mollusks, their presence and diversification in venom suggest an evolutionary trajectory towards a specialized function in predation or defense.[2] The accelerated evolution of the toxin-encoding regions of the precursor genes, compared to the conserved signal and pro-region sequences, further supports the hypothesis of strong selective pressure driving the evolution of novel venom functions.

Pharmacological Profile of this compound

This compound exerts its biological effects by interacting with vasopressin and oxytocin receptors, which are Class A G-protein coupled receptors (GPCRs). These receptors are involved in a wide array of physiological processes, including cardiovascular regulation, water balance, and social behaviors. The activity of this compound at these receptors is subtype-dependent and can vary across species.

Quantitative Data on Receptor Activation

The following table summarizes the available quantitative data on the potency of this compound and related peptides at various vasopressin and oxytocin receptor subtypes. The data is presented as EC50 values, which represent the concentration of the peptide that elicits a half-maximal response in functional assays.

PeptideReceptor SubtypeSpeciesEC50 (nM)Agonist/AntagonistReference
This compound hV1aRHuman52Agonist
hV1bRHuman123Agonist
hV2RHuman300Agonist
zfV1a1RZebrafish10Agonist
zfV2RZebrafish>10,000-
Conopressin-M1 (amidated) hV1aRHuman>10,000Partial Agonist
hV1bRHuman>10,000Partial Agonist
hV2RHuman>10,000-
zfV1a1RZebrafish2,800Partial Agonist
zfV2RZebrafish>10,000-
Conopressin-M2 (amidated) hV1aRHuman>10,000-
hV1bRHuman>10,000-
hV2RHuman>10,000-
zfV1a1RZebrafish>10,000-
zfV2RZebrafish1,700Full Agonist

hV1aR/hV1bR/hV2R: human vasopressin receptors; zfV1a1R/zfV2R: zebrafish vasopressin receptors.

In Vivo Behavioral Effects

Signaling Pathways

Upon binding to vasopressin and oxytocin receptors, this compound initiates intracellular signaling cascades. The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The V2 vasopressin receptor, on the other hand, is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).

G_Protein_Signaling_Pathways cluster_V1a_V1b_OTR V1aR / V1bR / OTR Signaling cluster_V2R V2R Signaling LysConopressinG_V1 This compound V1_Receptor V1aR / V1bR / OTR (GPCR) LysConopressinG_V1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation LysConopressinG_V2 This compound V2_Receptor V2R (GPCR) LysConopressinG_V2->V2_Receptor Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation Protein Kinase A (PKA) Activation cAMP->PKA_Activation

Caption: Signaling pathways activated by this compound.

Experimental Protocols

The study of this compound and other venom peptides requires a multidisciplinary approach, combining techniques from biochemistry, pharmacology, and molecular biology. Below are detailed methodologies for key experiments.

Venom Peptide Extraction and Purification

This protocol outlines a general procedure for the isolation of conotoxins from crude venom.

  • Venom Extraction: Crude venom is obtained from adult cone snail specimens by milking. The collected venom is immediately lyophilized and stored at -80°C.

  • Initial Fractionation: The lyophilized venom is reconstituted in 0.1% trifluoroacetic acid (TFA) in water and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in 0.1% TFA is used for elution.

  • Further Purification: Fractions of interest, identified by their UV absorbance at 214 nm, are collected and subjected to further rounds of RP-HPLC using different gradient conditions or alternative column chemistries (e.g., C4, C8) to achieve high purity.

  • Mass Spectrometry: The molecular mass of the purified peptide is determined by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry.

Peptide_Purification_Workflow start Crude Venom (Lyophilized) reconstitute Reconstitute in 0.1% TFA start->reconstitute hplc1 Initial RP-HPLC (C18 column) reconstitute->hplc1 collect_fractions Collect Fractions (UV detection at 214 nm) hplc1->collect_fractions hplc2 Secondary RP-HPLC (e.g., C4 or C8 column) collect_fractions->hplc2 purity_check Purity Assessment (Analytical HPLC) hplc2->purity_check mass_spec Mass Spectrometry (MALDI-TOF or ESI-MS) purity_check->mass_spec end Purified Peptide mass_spec->end

Caption: General workflow for venom peptide purification.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of an unlabeled ligand (e.g., this compound) for a GPCR.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of a radiolabeled ligand with known affinity for the receptor, the membrane preparation, and varying concentrations of the unlabeled competitor ligand.

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Imaging Assay

This protocol outlines a method to measure the activation of Gq/11-coupled GPCRs by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are plated in a 96- or 384-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Ligand Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the ligand of interest (e.g., this compound) is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each ligand concentration is measured and plotted to generate a dose-response curve, from which the EC50 value can be determined.

In Vivo Behavioral Assessment

This protocol describes the procedure for assessing the scratching behavior induced by this compound in mice.

  • Animal Preparation: Male ICR or C57BL/6 mice are used. A guide cannula is surgically implanted into the lateral ventricle of the brain for intracerebroventricular (ICV) injections. The animals are allowed to recover from surgery.

  • ICV Injection: this compound, dissolved in sterile saline, is injected through the guide cannula into the lateral ventricle at various doses. A control group receives a vehicle injection.

  • Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber and their behavior is video-recorded for a set period (e.g., 60 minutes).

  • Quantification of Scratching: The videos are later analyzed by a trained observer, who is blind to the treatment conditions. The number of scratching bouts and the total duration of scratching are quantified.

  • Data Analysis: The data are analyzed to determine the dose-response relationship for the induction of scratching behavior.

Evolutionary Significance and Future Directions

The study of this compound provides a window into the evolutionary processes that drive the diversification of venom components. The recruitment of an ancestral neuropeptide into a venom arsenal highlights the adaptability of molecular scaffolds and the power of natural selection to shape novel biological functions. The potent and specific activity of conopressins at vasopressin and oxytocin receptors makes them valuable pharmacological tools for studying the roles of these receptors in health and disease.

Future research in this area could focus on:

  • Structure-Activity Relationship Studies: Elucidating the key amino acid residues responsible for the potency and selectivity of this compound at different receptor subtypes.

  • Drug Development: Using the this compound scaffold to design novel agonists or antagonists with improved therapeutic profiles for conditions such as cardiovascular disease, pain, and neurological disorders.

  • Evolutionary Venomics: Expanding the search for conopressin-like peptides in a wider range of cone snail species to better understand their evolutionary history and functional diversification.

By continuing to explore the fascinating biology of venom peptides like this compound, we can gain deeper insights into fundamental physiological processes and uncover new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Structure and Sequence of Lys-Conopressin-G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-Conopressin-G is a nonapeptide belonging to the conopressin family of conotoxins, originally isolated from the venom of the marine cone snail Conus imperialis. As a structural and functional analog of the vertebrate hormone vasopressin, this compound exhibits significant biological activity, primarily through its interaction with vasopressin receptors. This technical guide provides a comprehensive overview of the structure, sequence, and biophysical properties of this compound. It details the experimental methodologies employed for its structural elucidation, including solid-phase synthesis, purification, and sequencing techniques. Furthermore, this document elaborates on the signaling pathways initiated upon its binding to V1a and V2 vasopressin receptors, offering insights into its mechanism of action.

Structure and Sequence of this compound

This compound is a cyclic nonapeptide with a single disulfide bridge. Its primary structure and key physicochemical properties are summarized in the tables below.

Amino Acid Sequence and Molecular Structure

The linear amino acid sequence of this compound is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2.[1][2][3] A critical feature of its structure is the disulfide bond formed between the cysteine residues at positions 1 and 6, creating a cyclic hexapeptide ring with a tripeptide tail.[1][2] The C-terminus is amidated.

// Peptide backbone Cys1 -> Phe2; Phe2 -> Ile3; Ile3 -> Arg4; Arg4 -> Asn5; Asn5 -> Cys6; Cys6 -> Pro7; Pro7 -> Lys8; Lys8 -> Gly9;

// Disulfide bridge Cys1 -> Cys6 [color="#EA4335", style=dashed, constraint=false, len=1.5]; }

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Disulfide Bridge Cys¹ - Cys⁶
Molecular Formula C₄₄H₇₀N₁₅O₁₀S₂
Molecular Weight 1033.26 Da
Appearance White lyophilized solid
Solubility Soluble in water and saline buffers

Experimental Protocols for Structural Determination

The determination of the structure and sequence of this compound involves a multi-step process encompassing synthesis, purification, and detailed analytical characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using Fmoc/tBu-based solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Protocol:

  • Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Oxidative Folding: The linear peptide is subjected to oxidative conditions (e.g., air oxidation in a dilute aqueous buffer at slightly alkaline pH) to facilitate the formation of the disulfide bridge between Cys¹ and Cys⁶.

G Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Oxidation Oxidative Folding Cleavage->Oxidation Purification Purification Oxidation->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: The peptide is eluted using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-60% Solvent B over 30-60 minutes.

  • Detection: The eluting peptide is monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Sequence Verification by Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

  • Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Cycle Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

G Peptide Peptide Coupling Coupling (Alkaline) Peptide->Coupling PITC Phenylisothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage PTC_Peptide->Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide Cleavage->Short_Peptide Conversion Conversion (Aqueous Acid) ATZ_AA->Conversion Next_Cycle Next Cycle Short_Peptide->Next_Cycle PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Identification PTH_AA->HPLC

Caption: Edman Degradation Workflow.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis (tandem MS or MS/MS).

Protocol:

  • Ionization: The peptide sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured to determine the molecular weight.

  • Fragmentation (MS/MS): A specific peptide ion is selected and fragmented by collision-induced dissociation (CID) or other methods.

  • Fragment Ion Analysis (MS2): The m/z of the resulting fragment ions (typically b- and y-ions) are measured.

  • Sequence Deduction: The amino acid sequence is deduced by calculating the mass differences between the fragment ions.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the three-dimensional structure of this compound in solution.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆).

  • 1D NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall folding and purity of the peptide.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating vasopressin receptors, which are G-protein coupled receptors (GPCRs). The two primary receptor subtypes it interacts with are the V1a and V2 receptors, which trigger distinct downstream signaling cascades.

V1a Receptor Signaling Pathway (Gq/11-coupled)

The V1a receptor is coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LysConopressinG This compound V1aR V1a Receptor LysConopressinG->V1aR Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction) PKC->CellularResponse phosphorylates target proteins

Caption: V1a Receptor Signaling Pathway.

Mechanism:

  • Ligand Binding: this compound binds to the V1a receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its activation and dissociation from the βγ-subunits.

  • PLC Activation: The activated Gαq subunit activates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG and the increased intracellular Ca²⁺ concentration cooperatively activate protein kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction.

V2 Receptor Signaling Pathway (Gs-coupled)

The V2 receptor is coupled to the Gs family of G-proteins. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LysConopressinG This compound V2R V2 Receptor LysConopressinG->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CellularResponse Cellular Response (e.g., aquaporin insertion) PKA->CellularResponse phosphorylates target proteins CREB->CellularResponse regulates gene transcription

Caption: V2 Receptor Signaling Pathway.

Mechanism:

  • Ligand Binding: this compound binds to the V2 receptor.

  • G-protein Activation: The activated receptor stimulates the exchange of GDP for GTP on the α-subunit of the Gs protein, leading to its activation.

  • Adenylyl Cyclase Activation: The activated Gαs subunit activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to and activates protein kinase A (PKA).

  • Phosphorylation of Target Proteins: Activated PKA phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and other cellular proteins.

  • Cellular Response: The phosphorylation of target proteins leads to specific cellular responses, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in increased water reabsorption.

Conclusion

This compound is a well-characterized peptide with a defined structure and sequence that has been elucidated through a combination of chemical synthesis and sophisticated analytical techniques. Its ability to potently and selectively interact with vasopressin receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential lead compound for the development of novel therapeutics. The detailed understanding of its structure, the methods for its preparation and analysis, and the intricacies of its signaling pathways, as outlined in this guide, are essential for researchers and professionals working in the fields of pharmacology, neuroscience, and drug discovery.

References

An In-depth Technical Guide on Lys-Conopressin-G Induced Scratching and Grooming Behavior in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of scratching and grooming behavior in mice by the neuropeptide Lys-Conopressin-G. It covers the core molecular mechanisms, detailed experimental protocols, and quantitative behavioral data, serving as a vital resource for researchers in neuroscience, pharmacology, and drug development investigating pruritus and related behaviors.

Introduction

This compound is a vasopressin-like peptide originally isolated from the venom of the marine cone snail, Conus imperialis.[1] When administered centrally to mice, it elicits robust scratching and grooming behaviors, making it a valuable tool for studying the neurobiological pathways underlying these complex actions. As an analog of the endogenous mammalian neuropeptide arginine-vasopressin (AVP), this compound is understood to exert its effects through the vasopressin receptor system, primarily the V1a receptor subtype.[2][3][4] This guide details the current understanding of its mechanism of action, provides protocols for its experimental use, and presents the available quantitative data to facilitate further research in this area.

Core Mechanism of Action: The V1a Receptor Signaling Pathway

The scratching and grooming behaviors induced by this compound are primarily mediated by the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) found throughout the central nervous system.[2] The binding of this compound to the V1a receptor initiates a well-defined intracellular signaling cascade:

  • Receptor Activation: this compound binds to the V1a receptor, causing a conformational change.

  • G-Protein Coupling: The activated receptor couples with a heterotrimeric G-protein of the Gq/11 family.

  • Phospholipase C (PLC) Activation: The Gαq subunit activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG activates Protein Kinase C (PKC).

The subsequent rise in intracellular calcium and activation of PKC in specific neuronal populations are thought to be the key events that trigger the neural circuits responsible for the complex motor patterns of scratching and grooming.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound V1aR V1a Receptor This compound->V1aR Binds to Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Behavior Scratching & Grooming Behavior PKC->Behavior Leads to Ca_release->Behavior Leads to

Caption: V1a Receptor Signaling Pathway.

Quantitative Behavioral Data

While direct quantitative dose-response and time-course data for this compound are not extensively detailed in the currently available literature, the behavioral effects of its close analog, arginine-vasopressin (AVP), have been studied. The following tables summarize this data, which can be used as a proxy for estimating the effects of this compound.

Disclaimer: The following data is for Arginine-Vasopressin (AVP) and Oxytocin and should be considered as an estimation for the effects of this compound.

Table 1: Dose-Response of Intracerebroventricular (i.c.v.) AVP on Grooming Behavior in Mice
Dose (ng)Mean Duration of Grooming (s) in 10 min
0 (Vehicle)15 ± 5
160 ± 10
10150 ± 20

Data adapted from Lumley et al., 2001.

Table 2: Time-Course of Scratching Behavior Induced by Intracerebroventricular (i.c.v.) Oxytocin (100 ng) in Mice
Time Post-Injection (min)Mean Number of Scratches
0-5120 ± 15
5-1075 ± 10
10-1540 ± 8
15-2020 ± 5
20-2510 ± 3
25-305 ± 2

Data adapted from Schorscher-Petcu et al., 2010.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on scratching and grooming behavior in mice.

Intracerebroventricular (i.c.v.) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles of mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental cement

  • Guide cannula and dummy cannula

  • Injection pump and Hamilton syringe

Procedure:

  • Anesthetize the mouse and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Drill a small hole over the target injection site (coordinates relative to bregma, e.g., -0.2 mm anteroposterior, ±1.0 mm mediolateral).

  • Lower the guide cannula to the desired depth (e.g., -2.5 mm dorsoventral from the skull surface).

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the mouse to recover for at least one week before behavioral experiments.

  • For injection, remove the dummy cannula and insert the injector connected to the syringe pump. Infuse the desired volume of this compound solution (e.g., 1 µL over 1 minute).

ICV_Workflow A Anesthetize and Mount Mouse B Expose Skull and Identify Bregma A->B C Drill Hole at Target Coordinates B->C D Implant Guide Cannula C->D E Secure with Dental Cement D->E F Insert Dummy Cannula E->F G Recovery Period (1 week) F->G H i.c.v. Injection of this compound G->H I Behavioral Observation H->I

Caption: Intracerebroventricular Injection Workflow.

Behavioral Observation and Quantification

This protocol outlines the procedure for observing and scoring scratching and grooming behaviors in mice following this compound administration.

Materials:

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment

  • Behavioral analysis software (optional)

Procedure:

  • Habituate the mice to the observation chambers for at least 30 minutes per day for 2-3 days prior to the experiment.

  • On the day of the experiment, place the mouse in the observation chamber immediately after i.c.v. injection.

  • Record the behavior for a predetermined period (e.g., 30-60 minutes).

  • A trained observer, blind to the experimental conditions, should score the behaviors.

  • Grooming: Score the total time spent in grooming behavior. Grooming is defined as licking of paws, face washing, and licking of the body and anogenital regions.

  • Scratching: Score the number of scratching bouts. A scratching bout is defined as one or more rapid movements of a hindlimb towards the head, neck, or flank, followed by the return of the limb to the floor.

Conclusion

This compound is a potent inducer of scratching and grooming behavior in mice, acting through the V1a receptor and its associated Gq/11 signaling pathway. While specific quantitative data for this compound remains to be fully elucidated, the information available for its close analog, AVP, provides a strong foundation for its use in pruritus research. The detailed protocols provided in this guide offer a standardized approach to investigating the neurobiological mechanisms of itch and the efficacy of potential anti-pruritic therapies. Further research is warranted to establish a precise dose-response and time-course profile for this compound to enhance its utility as a pharmacological tool.

References

Unraveling the Discovery of Lys-Conopressin-G: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Salt Lake City, UT - A seminal study has detailed the discovery and isolation of Lys-Conopressin-G, a bioactive peptide from the venom of the worm-hunting cone snail, Conus imperialis. This research provides a foundational methodology for the bioassay-guided fractionation of venom components, paving the way for further exploration of conotoxins for scientific and therapeutic purposes. This technical guide synthesizes the available information on the isolation and characterization of this significant vasopressin homolog.

Summary of Key Findings

This compound was successfully isolated and identified from the venom of Conus imperialis. The isolation process was directed by a specific bioassay that monitored scratching and grooming behavior in mice following intracerebral injection of venom fractions. The biochemical characterization of the purified peptide confirmed its identity as this compound.

Experimental Protocols

While the full, detailed experimental parameters from the original study are not publicly available, this guide outlines the generalized procedures for venom extraction, bioassay-guided fractionation, and peptide characterization based on common practices in conotoxin research.

Venom Extraction from Conus imperialis

The initial step involves the collection of venom from mature specimens of Conus imperialis. This is typically achieved through manual extraction from the venom duct of the snail.

Generalized Protocol:

  • Specimens of Conus imperialis are carefully handled to expose the venom duct.

  • The venom duct is dissected and homogenized in an appropriate extraction solution, commonly an acidic aqueous solution of acetonitrile (e.g., 30% acetonitrile with 0.1% trifluoroacetic acid).

  • The homogenate is then centrifuged to pellet cellular debris.

  • The resulting supernatant, containing the crude venom extract, is collected and lyophilized for storage and subsequent purification.

Bioassay-Guided Fractionation

The isolation of this compound was guided by its distinct biological activity. The crude venom extract is subjected to chromatographic separation, and the resulting fractions are screened for their ability to induce scratching and grooming behavior in a murine model.

Methodology:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the complex mixture of peptides in the crude venom. A reversed-phase C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing a small percentage of trifluoroacetic acid to aid in peptide separation and improve peak resolution.

  • Bioassay: Aliquots of each fraction are prepared for intracerebral (i.c.) injection into mice. The animals are then observed for a defined period for the characteristic scratching and grooming behaviors indicative of conopressin activity. Fractions that elicit a positive response are selected for further rounds of purification.

The workflow for this process can be visualized as follows:

experimental_workflow cluster_extraction Venom Extraction cluster_purification Bioassay-Guided Purification cluster_characterization Characterization venom_duct Conus imperialis Venom Duct homogenization Homogenization (Acetonitrile/TFA) venom_duct->homogenization centrifugation Centrifugation homogenization->centrifugation crude_venom Crude Venom Extract centrifugation->crude_venom hplc Reverse-Phase HPLC crude_venom->hplc fractionation Fraction Collection hplc->fractionation bioassay Mouse Bioassay (i.c. Injection) fractionation->bioassay active_fraction Active Fraction Identified bioassay->active_fraction active_fraction->hplc Further Purification Cycles pure_peptide Pure this compound active_fraction->pure_peptide mass_spec Mass Spectrometry pure_peptide->mass_spec sequencing Amino Acid Sequencing mass_spec->sequencing

Fig. 1: A generalized workflow for the isolation of this compound.
Biochemical Characterization

Once a pure peptide is obtained, its identity is confirmed through established biochemical techniques.

  • Mass Spectrometry: This technique is used to determine the precise molecular weight of the purified peptide.

  • Amino Acid Sequencing: Edman degradation or tandem mass spectrometry is employed to determine the primary amino acid sequence of the peptide, confirming it as this compound.

Quantitative Data

Due to the limited public availability of the original research data, a comprehensive quantitative summary cannot be provided. However, a typical purification table would include the following parameters at each step of the isolation process:

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Venom ExtractData not availableData not availableData not available1001
HPLC Fraction 1Data not availableData not availableData not availableData not availableData not available
HPLC Fraction 2Data not availableData not availableData not availableData not availableData not available
Pure this compoundData not availableData not availableData not availableData not availableData not available
Table 1: Representative table for purification data (values not available).

Signaling Pathway

This compound is a homolog of the vertebrate hormone vasopressin and is known to act on vasopressin and oxytocin receptors. The scratching and grooming behavior observed in the bioassay is a known central nervous system effect of vasopressin receptor activation.

signaling_pathway Lys_Conopressin_G This compound V1a_Receptor Vasopressin V1a Receptor (in CNS) Lys_Conopressin_G->V1a_Receptor G_Protein Gq/11 G-protein Activation V1a_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation Behavioral_Response Scratching & Grooming Behavior Neuronal_Excitation->Behavioral_Response

Fig. 2: Postulated signaling pathway for this compound induced behavior.

Conclusion

The discovery and isolation of this compound from Conus imperialis represents a significant contribution to the field of toxinology. The methodologies employed, though not fully detailed in publicly accessible literature, highlight the power of bioassay-guided fractionation in identifying novel, biologically active peptides from complex natural sources. Further research into the pharmacology of this compound and other conotoxins holds promise for the development of new research tools and therapeutic agents.

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Synthetic Lys-Conopressin-G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide amide with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ and a disulfide bond between the cysteine residues.[1] It is a vasopressin-like peptide originally isolated from the venom of the marine cone snail Conus imperialis.[2][3] Synthetic this compound is typically produced via Solid-Phase Peptide Synthesis (SPPS), a method that, while efficient, generates a crude product containing various impurities.[4][5] These impurities may include deletion sequences (n-1, n-2 peptides), truncated sequences, incompletely deprotected peptides, and byproducts from side reactions.

For its use in research and drug development, high purity of the synthetic peptide is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound. This technique separates the target peptide from impurities based on differences in hydrophobicity.

This document provides detailed application notes and protocols for the analytical and preparative RP-HPLC purification of synthetic this compound.

Principle of Purification

Reversed-Phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and improve separation. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic molecules are retained longer on the column and elute at higher acetonitrile concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Amino Acid SequenceCys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Molecular FormulaC₄₄H₇₀N₁₅O₁₀S₂
Molecular Weight1033.26 Da
Purity (supplier data)> 97%
AppearanceWhite lyophilized solid
SolubilityWater and saline buffers
Table 2: Recommended HPLC Instrumentation and Consumables
ComponentSpecification
HPLC System Preparative HPLC system with gradient capability and UV detector
Analytical Column C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm
Preparative Column C18, 5-10 µm particle size, 100-300 Å pore size, ≥ 21.2 mm ID x 250 mm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Sample Solvent Mobile Phase A or a small amount of DMSO followed by dilution with Mobile Phase A
Detection Wavelength 220 nm (for peptide bonds) and 280 nm (for aromatic residues, though this compound lacks Trp/Tyr)
Table 3: Suggested HPLC Gradient Conditions for Purification
StageTime (minutes)Flow Rate (mL/min)% Mobile Phase B
Analytical 1.0
Equilibration0 - 51.05
Gradient5 - 351.05 - 65
Wash35 - 401.065 - 95
Re-equilibration40 - 451.095 - 5
Preparative 20.0
Equilibration0 - 1020.010
Gradient10 - 5020.010 - 50
Wash50 - 5520.050 - 95
Re-equilibration55 - 6020.095 - 10

Note: These are starting conditions and may require optimization based on the specific impurity profile of the crude peptide.

Experimental Protocols

Protocol 1: Preparation of Crude Peptide Sample
  • Weighing: Accurately weigh the lyophilized crude synthetic this compound.

  • Dissolution: Dissolve the peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small volume of a strong organic solvent like DMSO can be used initially, followed by dilution with Mobile Phase A.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • System Preparation: Equilibrate the analytical HPLC system with the C18 column using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject a small volume (e.g., 10-20 µL) of the prepared crude peptide solution.

  • Chromatography: Run the analytical gradient as detailed in Table 3.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the crude product by dividing the area of the main peptide peak by the total area of all peaks. This initial analysis helps in optimizing the preparative purification gradient.

Protocol 3: Preparative RP-HPLC for Purification
  • System Preparation: Equilibrate the preparative HPLC system with the appropriately sized C18 column using the initial mobile phase conditions.

  • Injection: Load the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

  • Chromatography: Run the preparative gradient as suggested in Table 3. The gradient should be shallower than the analytical gradient to ensure optimal separation of the target peptide from closely eluting impurities.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound as it elutes from the column.

  • Purity Analysis of Fractions: Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 2.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

Protocol 4: Post-Purification Processing (Lyophilization)
  • Solvent Removal: If necessary, remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freezing: Freeze the aqueous solution of the purified peptide at a temperature of -20°C or lower.

  • Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) to sublimate the water under vacuum. This process yields the purified peptide as a stable, dry powder.

  • Storage: Store the lyophilized this compound at -20°C in a desiccated environment to prevent degradation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection spps->cleavage crude Crude Peptide Precipitation cleavage->crude prep Sample Preparation (Dissolution & Filtration) crude->prep analytical_hplc Analytical HPLC (Purity Check) prep->analytical_hplc prep_hplc Preparative HPLC prep->prep_hplc fractions Fraction Collection prep_hplc->fractions analytical_hplc2 Fraction Purity Analysis fractions->analytical_hplc2 pooling Pooling of Pure Fractions analytical_hplc2->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98% Purity) lyophilization->final_product

Caption: General workflow for the synthesis and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor V1a Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc Activation cellular_response Downstream Cellular Response (e.g., Vasoconstriction) pkc->cellular_response peptide This compound peptide->receptor Binding

Caption: Putative signaling pathway of this compound via the V1a receptor.

References

Application Notes and Protocols: Intracerebroventricular Injection of Lys-Conopressin-G in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily of conopeptides, originally isolated from the venom of the marine cone snail Conus imperialis.[1] Structurally similar to vertebrate neurohypophyseal hormones, this compound has been shown to elicit distinct behavioral and physiological responses when administered centrally in animal models.[2][3][4] Intracerebroventricular (ICV) injection of this peptide in mice has been observed to induce dose-dependent grooming and scratching behaviors, suggesting its interaction with central nervous system receptors.[3]

These effects are likely mediated through its binding to vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the brain. The activation of these receptors can trigger various downstream signaling cascades, influencing neuronal activity and behavior. Due to its ability to cross the blood-brain barrier poorly, direct ICV administration is the preferred method for studying its central effects.

This document provides detailed application notes and protocols for the intracerebroventricular injection of this compound in animal models, intended to guide researchers in pharmacology, neuroscience, and drug development.

Data Presentation

The following tables summarize the quantitative data on the behavioral effects observed following the intracerebroventricular injection of vasopressin/oxytocin analogs in rodents. While specific dose-response studies for this compound are limited in publicly available literature, the data for oxytocin, a closely related peptide, provides a valuable reference for expected outcomes.

Table 1: Dose-Dependent Scratching Behavior Induced by Intrathecal Oxytocin in Mice

Dose (nmol/injection)Mean Scratching Bouts (within 30 min)
Vehicle~10
0.01~100
0.03~150
0.1~250
0.3~300

Note: Data extrapolated from studies on intrathecal oxytocin injection, a potent inducer of scratching behavior. The EC50 for intrathecal oxytocin-induced scratching was reported to be 0.0159 nmol/injection.

Table 2: Time Course of Oxytocin-Induced Scratching Behavior in Mice

Time Post-Injection (minutes)Mean Scratching Bouts
0-5~120
5-10~60
10-15~30
15-30<20

Note: Data represents the typical time course for a moderate to high dose of intrathecally administered oxytocin. The scratching behavior is most prominent in the initial phase post-injection.

Experimental Protocols

Animal Models

The most commonly used animal model for studying the central effects of this compound is the adult mouse (e.g., C57BL/6 strain). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired stock concentration.

  • Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentration with sterile saline or aCSF.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes a stereotaxic surgical procedure for ICV injection.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical drill

  • Hamilton syringe (5 or 10 µL) with a 27-gauge needle

  • Surgical instruments (scalpel, forceps, etc.)

  • Suturing material or tissue adhesive

  • Antiseptic solution (e.g., povidone-iodine)

  • Local anesthetic (e.g., bupivacaine)

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the scalp and clean the area with an antiseptic solution.

    • Administer a local anesthetic subcutaneously at the incision site.

    • Place the mouse in the stereotaxic frame, ensuring the head is level.

  • Surgical Incision and Bregma Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma and lambda.

  • Identification of Injection Site:

    • Position the drill bit over bregma.

    • The stereotaxic coordinates for the lateral ventricle in adult mice are typically:

      • Anterior/Posterior (AP): -0.5 mm from bregma

      • Medial/Lateral (ML): ±1.0 mm from the midline

      • Dorsal/Ventral (DV): -2.3 mm from the skull surface

    • Note: These coordinates may need to be adjusted based on the age, weight, and strain of the mouse.

  • Craniotomy:

    • Carefully drill a small burr hole at the identified coordinates, being cautious not to damage the underlying dura mater.

  • ICV Injection:

    • Lower the injection needle attached to the Hamilton syringe to the predetermined DV coordinate.

    • Inject the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure. A typical injection volume is 1-5 µL.

    • Leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Closure and Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Remove the mouse from the stereotaxic frame and place it on a heating pad for recovery.

    • Administer post-operative analgesics as per IACUC protocol.

    • Monitor the animal closely until it is fully ambulatory.

Behavioral Observation
  • Immediately after the injection and recovery from anesthesia, place the mouse in a clean observation cage.

  • Record the incidence, frequency, and duration of scratching and grooming behaviors. This can be done manually by a trained observer or using automated video tracking software.

  • Observations are typically conducted for at least 30-60 minutes post-injection, as the most pronounced effects are often seen within the first 30 minutes.

Visualization of Pathways and Workflows

This compound Signaling Pathway

Lys_Conopressin_G_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound V1aR V1a Receptor This compound->V1aR OTR Oxytocin Receptor This compound->OTR Gq11 Gq/11 V1aR->Gq11 OTR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Behavioral Response (Grooming, Scratching) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling pathway of this compound via vasopressin/oxytocin receptors.

Experimental Workflow for ICV Injection

ICV_Injection_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Procedure Animal_Prep Anesthetize & Position Animal in Stereotaxic Frame Incision Scalp Incision & Expose Bregma Animal_Prep->Incision Drug_Prep Prepare this compound Solution Injection Inject this compound (1-5 µL at 0.5-1 µL/min) Drug_Prep->Injection Drilling Drill Burr Hole at Stereotaxic Coordinates Incision->Drilling Drilling->Injection Closure Suture Incision Injection->Closure Recovery Post-Operative Care & Recovery Closure->Recovery Observation Behavioral Observation (Scratching & Grooming) Recovery->Observation

Caption: Workflow for intracerebroventricular injection of this compound.

References

Application Notes and Protocols for Calcium Mobilization Assays to Determine Lys-Conopressin-G Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G, a vasopressin-like peptide originally isolated from the venom of the marine cone snail Conus imperialis, is a potent agonist of vasopressin receptors, particularly the V1a receptor subtype. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in many cellular processes.[1][2][3]

This application note provides detailed protocols for utilizing a calcium mobilization assay to characterize the activity of this compound on the human V1a receptor. The primary method described is a homogeneous, fluorescence-based assay using a Fluorescence Imaging Plate Reader (FLIPR), a robust and high-throughput platform for studying GPCR activation.[4][5]

Data Presentation

The activity of vasopressin analogs on the V1a receptor is typically characterized by their potency in inducing an intracellular calcium response. While specific EC50 values for this compound can vary depending on the cell line and assay conditions, the following table provides reference data for the closely related endogenous ligand, Arginine Vasopressin (AVP), to indicate the expected potency range.

CompoundReceptorCell LineAssay TypeEC50 (nM)
Arginine Vasopressin (AVP)Human V1aCHOCalcium Mobilization1.13
Arginine Vasopressin (AVP)Human V1bCHOCalcium Mobilization0.90

This data is provided as a reference. The EC50 for this compound should be determined experimentally.

Signaling Pathway and Experimental Workflow

To visually represent the key processes involved, the following diagrams illustrate the V1a receptor signaling pathway and the experimental workflow of the calcium mobilization assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCPG This compound V1aR V1a Receptor LCPG->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca2+ ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->PKC co-activates Response Cellular Response Ca_cyto->Response PKC->Response Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-K1 or HEK293 cells stably expressing human V1a receptor in a 96- or 384-well black-walled, clear-bottom plate. start->plate_cells incubate_overnight Incubate overnight at 37°C, 5% CO2. plate_cells->incubate_overnight prepare_dye Prepare calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid). incubate_overnight->prepare_dye load_cells Remove growth medium and add dye loading buffer to cells. prepare_dye->load_cells incubate_dye Incubate for 45-60 min at 37°C, followed by 15-30 min at room temperature. load_cells->incubate_dye prepare_compounds Prepare serial dilutions of this compound and control compounds in assay buffer. incubate_dye->prepare_compounds run_flipr Place cell and compound plates into FLIPR. Initiate assay: baseline fluorescence reading followed by compound addition and kinetic fluorescence measurement. prepare_compounds->run_flipr analyze_data Analyze data: calculate the change in fluorescence intensity over time. Generate dose-response curves and determine EC50 values. run_flipr->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Behavioral Observation in Lys-Conopressin-G Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a vasopressin/oxytocin-like peptide originally isolated from the venom of the marine cone snail, Conus geographus. As a member of this neuropeptide family, this compound is implicated in the modulation of a variety of social and anxiety-related behaviors. Preclinical in vivo studies are crucial for elucidating its physiological functions and therapeutic potential. These application notes provide detailed protocols for a battery of behavioral assays relevant to the study of this compound in rodent models.

Core Behavioral Assays

A series of well-validated behavioral paradigms can be employed to characterize the effects of this compound on rodent behavior. The selection of assays should be guided by the specific hypotheses under investigation, but a comprehensive behavioral screen would typically include assessments of social behavior, anxiety-like behavior, and learning and memory.

Social Behavior

Three-Chamber Social Interaction Test: This assay is a standard for assessing social preference and social novelty in rodents. The apparatus consists of a three-chambered box. During the sociability phase, the subject animal is allowed to explore the chambers, one of which contains a novel "stranger" mouse, while another contains an inanimate object. In the subsequent social novelty phase, a second stranger mouse is introduced in place of the inanimate object. Time spent in each chamber and interacting with the stranger mice or object is recorded.

Protocol:

  • Habituation: Place the subject mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an inanimate object in a similar cage in the opposite chamber. Place the subject mouse back in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each cage.

  • Social Novelty Test: Replace the inanimate object with a new novel mouse (Stranger 2). The subject mouse is again placed in the center chamber and allowed to explore for 10 minutes. Record the time spent in each chamber and sniffing each cage (Stranger 1 vs. Stranger 2).

Anxiety-Like Behavior

Elevated Plus Maze (EPM): The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze is elevated and consists of two open arms and two enclosed arms. The natural tendency of rodents is to spend more time in the enclosed, "safer" arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

  • Acclimation: Bring the animals to the testing room at least 30 minutes before the test begins to allow for acclimation.

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

Open Field Test (OFT): The OFT can be used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena. Anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) versus exploring the center of the arena.

Protocol:

  • Acclimation: Acclimate the mouse to the testing room for at least 30 minutes prior to testing.

  • Testing: Place the mouse in the center of the open field arena. Allow the mouse to explore for 10-20 minutes.

  • Data Collection: Use a video tracking system to record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors.

Learning and Memory

Novel Object Recognition (NOR) Test: The NOR test is used to evaluate recognition memory. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Protocol:

  • Habituation: On day 1, allow the mouse to explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar and the novel object.

Administration of this compound

For central nervous system effects, intracerebroventricular (ICV) injection is a common route of administration for peptides like this compound that may not readily cross the blood-brain barrier.

ICV Injection Protocol (for mice):

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Make a midline incision in the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle).

  • Injection: Slowly infuse this compound solution into the ventricle using a microsyringe pump.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and a warming pad.

Data Presentation

Quantitative data from behavioral assays should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Social Interaction

Treatment GroupTime in Chamber with Stranger 1 (s)Time in Chamber with Object (s)Time Sniffing Stranger 1 (s)Time Sniffing Object (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Treatment GroupOpen Arm EntriesTime in Open Arms (s)Closed Arm EntriesTime in Closed Arms (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Locomotor Activity and Anxiety in the Open Field Test

Treatment GroupTotal Distance Traveled (cm)Time in Center (s)Time in Periphery (s)Rearing Frequency
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 4: Effect of this compound on Recognition Memory in the Novel Object Recognition Test

Treatment GroupDiscrimination Index*Time Exploring Novel Object (s)Time Exploring Familiar Object (s)
VehicleMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM

*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Signaling Pathways

This compound is known to interact with vasopressin and oxytocin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathways activated by these receptors are the Gq and Gs pathways.

Gq Signaling Pathway

Activation of the V1a vasopressin receptor and the oxytocin receptor can lead to the activation of the Gq alpha subunit. This initiates a signaling cascade resulting in the mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Vasopressin/Oxytocin Receptor (V1a/OTR) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Lys_Conopressin_G This compound Lys_Conopressin_G->Receptor Binds Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor V2 Vasopressin Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ligand Ligand Ligand->Receptor Binds Experimental_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) ICV_Surgery Intracerebroventricular (ICV) Surgery Animal_Acclimation->ICV_Surgery Drug_Preparation This compound Solution Preparation Drug_Preparation->ICV_Surgery Recovery Post-operative Recovery (1 week) ICV_Surgery->Recovery Behavioral_Testing Behavioral Testing Battery (e.g., OFT, EPM, Social Interaction) Recovery->Behavioral_Testing Data_Analysis Data Analysis and Statistical Evaluation Behavioral_Testing->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Application Notes and Protocols: Radiolabeling of Lys-Conopressin-G for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G, a vasopressin-like nonapeptide originally isolated from the venom of the marine cone snail Conus imperialis, is a valuable tool for studying the vasopressin/oxytocin family of G-protein coupled receptors (GPCRs).[1][2][3] Its structural similarity to vasopressin and oxytocin allows it to interact with their receptors, primarily the vasopressin V1a and V2 receptors, making it a subject of interest in neuropharmacology and behavioral studies.[1] To facilitate detailed investigation of its receptor binding properties, radiolabeling of this compound is a critical step.

This document provides detailed application notes and protocols for the radiolabeling of a this compound analog and its use in receptor binding assays. Due to the absence of a tyrosine residue in the native this compound sequence (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2), which is the preferred site for direct radioiodination, this guide focuses on the use of a synthetic analog where Phenylalanine at position 2 is substituted with Tyrosine ([Tyr2]-Lys-Conopressin-G). This substitution provides a readily iodinatable site with minimal expected impact on the peptide's overall structure and receptor interaction.

Radiolabeling of [Tyr2]-Lys-Conopressin-G with Iodine-125

The introduction of a radioactive isotope, such as Iodine-125 (¹²⁵I), into the [Tyr2]-Lys-Conopressin-G molecule allows for highly sensitive detection and quantification in receptor binding assays. ¹²⁵I is a gamma-emitter with a relatively long half-life (approximately 60 days), making it suitable for routine laboratory use.

Principle

The most common method for radioiodination of peptides containing a tyrosine residue is through electrophilic substitution of a hydrogen atom on the phenol ring of tyrosine with radioactive iodine. This reaction is typically facilitated by a mild oxidizing agent that converts the iodide ion (I⁻) into a more reactive electrophilic species (I⁺).

Experimental Protocol: Iodogen Method

The Iodogen method is a widely used, gentle, and efficient technique for radioiodinating peptides. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that can be coated onto the surface of the reaction vessel.

Materials:

  • [Tyr2]-Lys-Conopressin-G (custom synthesized)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Na¹²⁵I (carrier-free)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (1 mg/mL in phosphate buffer)

  • Bovine Serum Albumin (BSA) solution (1% w/v in phosphate buffer)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Reaction vials (e.g., 1.5 mL polypropylene microcentrifuge tubes)

  • Gamma counter

Procedure:

  • Iodogen Coating: Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL. Aliquot 10-20 µL of this solution into a reaction vial and evaporate the solvent under a gentle stream of nitrogen. The vial is now coated with a thin film of Iodogen. Coated tubes can be stored desiccated at -20°C for several months.

  • Reaction Mixture Preparation: In a separate tube, dissolve [Tyr2]-Lys-Conopressin-G in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Initiation of Radiolabeling: To the Iodogen-coated reaction vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4) and 5-10 µL of Na¹²⁵I solution (typically 0.5-1.0 mCi). Gently mix.

  • Peptide Addition: Add 10 µL of the [Tyr2]-Lys-Conopressin-G solution to the Iodogen vial to initiate the labeling reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes with occasional gentle agitation.

  • Quenching the Reaction: To stop the reaction, transfer the reaction mixture to a clean tube containing 50 µL of sodium metabisulfite solution. This will reduce any unreacted iodine.

  • Addition of Carrier Protein: Add 100 µL of 1% BSA solution to the quenched reaction mixture to prevent non-specific adsorption of the radiolabeled peptide to surfaces.

  • Purification: Separate the radiolabeled peptide from unreacted Na¹²⁵I using a pre-equilibrated Sephadex G-10 column. Elute the column with 0.1 M phosphate buffer containing 0.1% BSA. Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter. The radiolabeled peptide will elute in the earlier fractions, while the free ¹²⁵I will be retained and elute later.

  • Assessment of Radiochemical Purity and Specific Activity: The radiochemical purity of the pooled peak fractions should be assessed by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The specific activity (Ci/mmol) can be calculated based on the amount of radioactivity incorporated and the initial amount of peptide used.

Diagram of the Radiolabeling Workflow:

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Analysis Iodogen_Coating Iodogen Coating of Vial Add_Buffer_Iodide Add Buffer & Na¹²⁵I Iodogen_Coating->Add_Buffer_Iodide Peptide_Prep [Tyr2]-Lys-Conopressin-G Solution Add_Peptide Add Peptide Solution Peptide_Prep->Add_Peptide Add_Buffer_Iodide->Add_Peptide Incubation Incubate at RT Add_Peptide->Incubation Quench Quench Reaction Incubation->Quench Add_BSA Add Carrier Protein Quench->Add_BSA SEC Size-Exclusion Chromatography Add_BSA->SEC Analysis Purity & Specific Activity Analysis SEC->Analysis

Workflow for the radioiodination of [Tyr2]-Lys-Conopressin-G.

Receptor Binding Assays

Radioligand binding assays are essential for characterizing the interaction of a ligand with its receptor. These assays can determine the affinity of the ligand for the receptor (Kd) and the density of receptors in a given tissue or cell preparation (Bmax).

Membrane Preparation

Materials:

  • Target tissue or cells expressing vasopressin receptors (e.g., rat liver for V1a, rat kidney for V2, or transfected cell lines like CHO or HEK293 cells).

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • High-speed centrifuge.

Protocol:

  • Harvest cells or dissect the tissue of interest on ice.

  • Homogenize the cells/tissue in ice-cold homogenization buffer using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

  • Set up a series of tubes in triplicate.

  • To each tube, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).

  • Add increasing concentrations of [¹²⁵I]-[Tyr2]-Lys-Conopressin-G.

  • For each concentration of radioligand, prepare a corresponding set of tubes for determining non-specific binding by adding a high concentration of unlabeled this compound (e.g., 1 µM).

  • Bring all tubes to a final volume with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of unlabeled ligand.

    • Non-specific Binding: Radioactivity measured in the presence of excess unlabeled ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot specific binding as a function of the radioligand concentration. The data can be fitted to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a fixed concentration of the radioligand.

Protocol:

  • Set up a series of tubes in triplicate.

  • To each tube, add a constant amount of membrane preparation and a fixed concentration of [¹²⁵I]-[Tyr2]-Lys-Conopressin-G (typically at or below its Kd value).

  • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, vasopressin, or other analogs).

  • Include tubes for determining total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Follow steps 5-9 of the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • This will generate a sigmoidal competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Receptor Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand +/- Competitor Membrane_Prep->Incubation Radioligand_Prep [¹²⁵I]-[Tyr2]-Lys-Conopressin-G Radioligand_Prep->Incubation Competitor_Prep Unlabeled Ligand(s) Competitor_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting Saturation_Analysis Saturation Binding (Kd, Bmax) Counting->Saturation_Analysis Competition_Analysis Competition Binding (IC₅₀, Ki) Counting->Competition_Analysis

General workflow for receptor binding assays.

Quantitative Data Summary

LigandReceptorBinding Affinity (Ki, nM)
Arginine Vasopressin (AVP)V1a0.4 - 1.8
Arginine Vasopressin (AVP)V2~0.85
This compoundV1aNot Reported
This compoundV2Not Reported
Conopressin-GhV1aREC₅₀: 52-123 nM
Conopressin-GhV2REC₅₀: 300 nM

Data compiled from various sources. EC₅₀ values from functional assays are provided for Conopressin-G. It is important to note that Ki and EC₅₀ are not directly equivalent but both reflect ligand potency.

Signaling Pathway of Vasopressin Receptors

This compound exerts its effects by binding to vasopressin receptors, which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

  • V1a Receptor: The V1a receptor is primarily coupled to Gq/11 proteins.[4] Upon ligand binding, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • V2 Receptor: The V2 receptor is coupled to Gs proteins. Ligand binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Diagram of V1a and V2 Receptor Signaling Pathways:

G cluster_v1a V1a Receptor Pathway cluster_v2 V2 Receptor Pathway LCPG1 This compound V1aR V1a Receptor LCPG1->V1aR Gq11 Gq/11 V1aR->Gq11 PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response1 Cellular Response Ca_Release->Response1 PKC->Response1 LCPG2 This compound V2R V2 Receptor LCPG2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response2 Cellular Response PKA->Response2

Signaling pathways of V1a and V2 vasopressin receptors.

Disclaimer

This document provides generalized protocols and should be adapted and optimized for specific experimental conditions and laboratory settings. All work with radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines.

References

Application Notes and Protocols for the Structural Analysis of Lys-Conopressin-G using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide with the sequence Cys¹-Phe²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂ and a disulfide bond between the cysteine residues at positions 1 and 6.[1] This vasopressin-like peptide was originally isolated from the venom of the marine cone snail Conus imperialis.[1][2] Due to its structural similarity to mammalian vasopressin and oxytocin, this compound and its analogs are of significant interest in drug discovery and development for their potential interactions with G protein-coupled receptors (GPCRs), specifically vasopressin and oxytocin receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides like this compound in solution, providing critical insights for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using NMR spectroscopy.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the quantitative NMR data for a conopressin analog with the same sequence as this compound (referred to as Mo1033 in the source).[3][4] This data is essential for the determination of its three-dimensional structure.

Table 1: ¹H Chemical Shift Assignments for this compound in H₂O/D₂O (9:1) at 25°C

ResidueHNOthers
Cys¹ -4.583.15, 2.98---
Phe² 8.324.653.25, 3.10--Hδ: 7.32; Hε: 7.25
Ile³ 8.154.201.951.50, 1.20Hγ₂: 0.95Hδ₁: 0.90
Arg⁴ 8.404.351.90, 1.751.653.20Hε: 7.20
Asn⁵ 8.554.752.90, 2.80--Hδ₂: 7.50, 6.85
Cys⁶ 7.904.503.10, 2.90---
Pro⁷ -4.402.30, 1.902.053.70, 3.60-
Lys⁸ 7.804.301.85, 1.701.501.75Hε: 3.00
Gly⁹ 8.253.95, 3.85----

Note: Chemical shifts are reported in ppm relative to a reference standard. This data is representative and based on published data for a structurally identical analog.

Table 2: Key Nuclear Overhauser Effect (NOE) Distance Restraints for this compound

Residue iProtonResidue i+1ProtonClassification
Arg⁴Asn⁵HNStrong
Asn⁵HNCys⁶HNMedium
Cys⁶Pro⁷Medium
Arg⁴Asn⁵HNMedium
Arg⁴Asn⁵HNMedium

Note: NOE restraints are crucial for defining the peptide's three-dimensional fold. The classification (Strong, Medium, Weak) corresponds to approximate interproton distances (e.g., <2.5 Å, <3.5 Å, <5.0 Å, respectively).

Table 3: ³J(HN-Hα) Coupling Constants for this compound

Residue³J(HN-Hα) (Hz)
Phe² 7.5
Ile³ 8.2
Arg⁴ 6.9
Asn⁵ 8.5
Cys⁶ 7.8
Lys⁸ 7.2
Gly⁹ 5.9, 5.7

Note: These coupling constants provide information about the backbone dihedral angle φ. This data is representative and based on published data for a structurally identical analog.

Experimental Protocols

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize this compound using solid-phase peptide synthesis (SPPS) followed by cyclization to form the disulfide bond. Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation: Dissolve the lyophilized peptide in a 90% H₂O / 10% D₂O solution to a final concentration of 1-5 mM. The D₂O provides a lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the sample to a range of 3-6 to minimize the exchange rate of amide protons with the solvent, allowing for their observation in NMR spectra.

  • Internal Standard: Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), to the sample.

NMR Data Acquisition

A suite of one- and two-dimensional NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, and concentration, and to observe the overall spectral dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

    • Pulse Sequence: Use a standard TOCSY pulse sequence with water suppression (e.g., mlevesgpph).

    • Mixing Time: A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the spin system.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing the distance restraints necessary for structure calculation.

    • Pulse Sequence: Use a standard ROESY pulse sequence (e.g., roesyesgpph).

    • Mixing Time: A mixing time of 150-250 ms is appropriate for a peptide of this size.

  • 2D [¹H,¹³C] HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in resonance assignment.

  • 2D [¹H,¹⁵N] HSQC: For isotopically labeled samples, this experiment correlates amide protons and their attached nitrogens, providing a fingerprint of the peptide backbone.

Data Processing and Analysis
  • Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances to their respective amino acid residues. The sequential assignment is achieved by connecting adjacent residues using the NOE cross-peaks observed in the ROESY spectrum (e.g., Hα(i) to HN(i+1)).

  • Constraint Generation:

    • Distance Restraints: Integrate the volumes of the cross-peaks in the ROESY spectrum and convert them into upper distance limits.

    • Dihedral Angle Restraints: Measure the ³J(HN-Hα) coupling constants from a high-resolution 1D or 2D spectrum to derive restraints on the backbone dihedral angle φ.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints. This is typically done using a simulated annealing protocol.

  • Structure Validation: Evaluate the quality of the calculated structures using metrics such as the number of restraint violations, Ramachandran plot analysis, and the root-mean-square deviation (RMSD) of the structural ensemble.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification sample_formulation Sample Formulation (1-5 mM in H2O/D2O) peptide_synthesis->sample_formulation ph_adjustment pH Adjustment (3-6) sample_formulation->ph_adjustment oneD_H1 1D ¹H ph_adjustment->oneD_H1 twoD_TOCSY 2D TOCSY twoD_ROESY 2D ROESY twoD_HSQC 2D HSQC processing Data Processing assignment Resonance Assignment processing->assignment constraints Constraint Generation assignment->constraints calculation 3D Structure Calculation constraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for the structural analysis of this compound by NMR.

vasopressin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling LysConopressinG This compound V1aR V1a Receptor (GPCR) LysConopressinG->V1aR V2R V2 Receptor (GPCR) LysConopressinG->V2R Gq Gq Protein V1aR->Gq Gs Gs Protein V2R->Gs PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC CellularResponse_V1a Cellular Response (e.g., Vasoconstriction) Ca_PKC->CellularResponse_V1a AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse_V2 Cellular Response (e.g., Water Reabsorption) PKA->CellularResponse_V2

Caption: Signaling pathways of vasopressin receptors relevant to this compound.

References

Application Notes and Protocols: Lys-Conopressin-G for Vasopressin/Oxytocin Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide originally isolated from the venom of the marine cone snail, Conus imperialis.[1][2][3] Structurally, it is a homolog of the vertebrate neurohypophysial hormones arginine vasopressin (AVP) and oxytocin (OT), differing by only a few amino acids.[4][5] This structural similarity allows this compound to interact with vasopressin and oxytocin receptors, making it a valuable pharmacological tool for studying the complex signaling pathways governed by these systems. Its unique properties can help elucidate receptor subtype selectivity, structure-activity relationships, and the physiological roles of vasopressin and oxytocin signaling in various biological processes.

These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its use in key in vitro assays.

Biochemical and Pharmacological Profile

This compound shares the characteristic cyclic structure of the vasopressin/oxytocin family, created by a disulfide bond between two cysteine residues. The key differences in its amino acid sequence compared to arginine vasopressin and oxytocin are highlighted below.

Table 1: Amino Acid Sequence Comparison

PeptideAmino Acid Sequence
This compound Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH₂
Arginine Vasopressin (AVP) Cys-Tyr-Phe -Gln -Asn-Cys-Pro-Arg -Gly-NH₂
Oxytocin (OT) Cys-Tyr-Ile -Gln -Asn-Cys-Pro-Leu -Gly-NH₂
Residues are connected by a disulfide bridge between Cys¹ and Cys⁶. Differences from this compound are bolded.
Receptor Interaction and Activity

This compound primarily interacts with vasopressin receptors (V1a, V2) and can also show activity at the oxytocin receptor (OTR). It generally acts as an agonist, initiating downstream intracellular signaling cascades upon receptor binding. The following table summarizes reported functional data for a related peptide, conopressin-G, which provides insight into its activity profile.

Table 2: Conopressin-G Receptor Activation (EC₅₀ Values)

ReceptorSpeciesEC₅₀ (nM)
V1a Receptor (V1aR)Human52 - 123
V1b Receptor (V1bR)Human52 - 123
V2 Receptor (V2R)Human300
V1a-like Receptor 1 (V1a1R)Zebrafish10
V2 Receptor (V2R)Zebrafish>10,000
Data is for Conopressin-G as reported in scientific literature. EC₅₀ represents the concentration of the peptide that provokes a response halfway between the baseline and maximum response.

Vasopressin and Oxytocin Signaling Pathways

Vasopressin and oxytocin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different G-protein subtypes.

  • V1a and V1b Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC).

  • V2 Receptors: Primarily couple to Gs proteins, which activate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels and activate Protein Kinase A (PKA).

  • Oxytocin Receptors (OTR): Predominantly couple to Gq/11 proteins, similar to V1 receptors, leading to increased intracellular calcium.

The diagram below illustrates these primary signaling cascades.

GpcrSignaling cluster_ligand Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers LysCon This compound V1aR V1aR / V1bR LysCon->V1aR V2R V2R LysCon->V2R AVP Vasopressin AVP->V1aR AVP->V2R OTR OTR AVP->OTR OXT Oxytocin OXT->OTR Gq Gq/11 V1aR->Gq Gs Gs V2R->Gs OTR->Gq PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca ↑ [Ca²⁺]i IP3_DAG->Ca PKA PKA Activation cAMP->PKA

Vasopressin/Oxytocin Receptor Signaling Pathways.

Experimental Protocols

This compound can be used to characterize receptor pharmacology and screen for novel drug candidates. Below are standard protocols for key functional assays.

The general workflow for characterizing the activity of this compound on a specific receptor is outlined below.

experimental_workflow cluster_assays Functional Assays arrow arrow start Synthesize/Obtain This compound prep_peptide Prepare Stock Solutions (e.g., in DMSO or water) start->prep_peptide calcium_assay Calcium Mobilization Assay (for Gq-coupled receptors) prep_peptide->calcium_assay cAMP_assay cAMP Accumulation Assay (for Gs-coupled receptors) prep_peptide->cAMP_assay cell_culture Culture Cells Expressing Target Receptor (e.g., HEK293-V1aR) cell_culture->calcium_assay cell_culture->cAMP_assay data_analysis Data Analysis (Dose-Response Curves, EC₅₀) calcium_assay->data_analysis cAMP_assay->data_analysis conclusion Determine Potency and Efficacy data_analysis->conclusion

References

Troubleshooting & Optimization

Improving solubility of lyophilized Lys-Conopressin-G for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the solubility of lyophilized Lys-Conopressin-G for in vitro assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a vasopressin-like peptide originally isolated from the venom of the cone snail Conus imperialis.[1][2] Its physicochemical properties are essential for determining the correct solubilization strategy.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ [1]
Disulfide Bond Between Cys¹ and Cys⁶ [1][3]
Molecular Weight ~1033.26 Da
Appearance White lyophilized solid
Net Charge (pH 7) +3 (Strongly Basic)

| Key Residues | Basic: Arginine (Arg), Lysine (Lys)Hydrophobic: Phenylalanine (Phe), Isoleucine (Ile) | |

Q2: My lyophilized this compound will not dissolve in water or a neutral buffer (e.g., PBS). What should I do?

This is a common issue. Because this compound has a net positive charge of +3 at neutral pH, it is a basic peptide. While some basic peptides dissolve in neutral water, solubility is often significantly improved by lowering the pH. An acidic environment ensures the basic residues (Arginine, Lysine) and the N-terminus are fully protonated, increasing interactions with the aqueous solvent.

Q3: What is the recommended order of solvents to try for dissolving this compound?

Always begin with the simplest solvents and progress to more complex ones. It is highly recommended to test solubility on a small aliquot of the peptide before dissolving the entire sample.

Table 2: Recommended Solvents for this compound

Step Solvent/Solution Rationale & Instructions
1 Sterile, Deionized Water The simplest solvent. Some supplier data sheets indicate solubility in water.
2 10% Aqueous Acetic Acid As a basic peptide, this compound is more soluble in acidic solutions. Add a small amount of this solution dropwise until the peptide dissolves, then dilute with water to the desired concentration.
3 0.1% Trifluoroacetic Acid (TFA) An alternative acidic solution. TFA salts can enhance peptide solubility. Use the same dropwise addition method as with acetic acid.

| 4 | Organic Co-solvents (Last Resort) | For highly aggregated or stubborn peptides, a small amount of an organic solvent can be used to create a stock solution. See Q4 for critical details. |

Q4: Can I use organic solvents like DMSO to dissolve this compound?

Caution is advised when using Dimethyl Sulfoxide (DMSO). While effective for many hydrophobic peptides, DMSO can oxidize the side chains of Cysteine (Cys) residues. Since this compound contains a critical disulfide bond between two Cysteine residues, oxidation could compromise its structure and function.

If an organic solvent is necessary, consider N,N-Dimethylformamide (DMF) as a potentially safer alternative for peptides containing Cysteine.

Procedure for using an organic co-solvent:

  • Dissolve the peptide in a minimal volume of pure DMF.

  • Slowly add this stock solution dropwise into your aqueous assay buffer while vortexing.

  • Ensure the final concentration of the organic solvent in your assay is minimal (typically <1%) to avoid cytotoxicity or interference.

Q5: What physical methods can I use to help dissolve the peptide?

Physical methods can significantly aid dissolution by breaking up peptide aggregates.

  • Sonication: Use a bath sonicator for brief intervals (e.g., 3 cycles of 10-15 seconds), chilling the sample on ice between cycles to prevent heating.

  • Gentle Warming: Warming the solution to less than 40°C can increase solubility. Use this method with caution, as excessive heat can degrade the peptide.

  • Vortexing/Agitation: Gentle and consistent mixing is crucial. Avoid vigorous shaking, which can cause foaming and denaturation.

Q6: How do I know if my peptide is fully dissolved?

A fully solubilized peptide will result in a clear, particle-free solution. If the solution appears cloudy, has visible particulates, or has formed a gel, it is not fully dissolved and is likely a suspension. Before use in an assay, it is critical to centrifuge the solution (e.g., 10,000 x g for 5 minutes) and use only the supernatant to remove any undissolved micro-aggregates that could cause inaccurate concentration measurements and assay variability.

Q7: How should I store reconstituted this compound?

Once reconstituted, peptide solutions are much less stable than in their lyophilized form.

  • Short-term Storage: Store at 4°C for up to one week.

  • Long-term Storage: For storage longer than a week, aliquot the solution into single-use volumes and freeze at -20°C or -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Section 2: Troubleshooting Guide & Workflows

Use the following diagrams to guide your experimental and troubleshooting process.

G Diagram 1: Troubleshooting Workflow for this compound Solubilization cluster_0 start Start with Lyophilized This compound Aliquot step1 Add Sterile Deionized Water. Vortex gently. start->step1 check1 Is the solution clear? step1->check1 step2 Solution is ready. Centrifuge to remove micro-particulates before use. check1->step2 Yes step3 Add 10% Acetic Acid dropwise. Vortex. check1->step3 No check2 Is the solution clear now? step3->check2 check2->step2 Yes step4 Apply physical methods: 1. Sonicate (on ice) 2. Gentle warming (<40°C) check2->step4 No check3 Is the solution clear? step4->check3 check3->step2 Yes step5 Use Organic Co-Solvent (DMF). 1. Dissolve in minimal DMF. 2. Add dropwise to aqueous buffer. check3->step5 No end Consult manufacturer or consider peptide resynthesis if solubility remains an issue. step5->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

G Diagram 2: Standard Reconstitution Workflow cluster_0 a Equilibrate vial to room temperature b Centrifuge vial briefly to pellet all lyophilized powder a->b c Gently add the calculated volume of appropriate solvent b->c d Agitate gently (vortex/swirl) until dissolved c->d e Centrifuge solution to pellet any undissolved particulates d->e f Carefully transfer supernatant for immediate use or storage e->f

Caption: The standard procedure for reconstituting lyophilized peptides.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Reconstitution Using an Acidic Solution

This protocol is for reconstituting a 1 mg vial of this compound to a 1 mg/mL stock solution.

  • Preparation: Remove the vial of lyophilized peptide from storage and allow it to equilibrate to room temperature for 15-20 minutes before opening. This prevents moisture condensation inside the vial.

  • Pelleting: Centrifuge the vial briefly (e.g., 20 seconds at 12,000 x g) to ensure all the powder is at the bottom.

  • Initial Solubilization: Using a sterile pipette, add 500 µL of sterile, deionized water. Gently swirl the vial. Do not shake vigorously. The peptide will likely not dissolve completely and may form a suspension.

  • Acidification: Add 10% aqueous acetic acid drop-by-drop (typically 5-10 µL at a time). After each drop, gently vortex the vial for 10-15 seconds. Continue this process until the solution becomes clear.

  • Final Volume Adjustment: Once the peptide is fully dissolved, add sterile deionized water to reach a final volume of 1 mL. This achieves the target concentration of 1 mg/mL.

  • Final Centrifugation: Centrifuge the final solution (10,000 x g for 5 minutes) to pellet any remaining micro-particulates.

  • Use or Storage: Carefully transfer the supernatant to a new sterile tube. Use immediately in your assay or prepare aliquots for long-term storage at -20°C or -80°C.

Protocol 2: Small-Scale Solubility Testing

This protocol helps determine the optimal solvent without risking your entire peptide stock.

  • Prepare a Test Aliquot: If your peptide was not supplied in pre-weighed aliquots, carefully weigh a small amount (e.g., 0.1 mg) into a sterile microcentrifuge tube.

  • Solvent Test 1 (Water): Add a calculated volume of sterile water to achieve a high concentration (e.g., 10 µL for a 10 mg/mL test). Vortex gently. Observe for dissolution.

  • Solvent Test 2 (Acid): If insoluble in water, take the same suspension and add 1 µL of 10% acetic acid. Vortex and observe. Repeat if necessary.

  • Evaluate: Based on which solvent system successfully dissolved the test aliquot, you can confidently apply that method to your main stock of the peptide.

Section 4: Signaling Pathway

This compound is an analog of vasopressin and oxytocin and acts on their respective G protein-coupled receptors (GPCRs), primarily the V1a and oxytocin receptors, which are coupled to the Gq/11 signaling pathway.

G Diagram 3: this compound Signaling Pathway (Gq/11) cluster_0 peptide This compound receptor V1a / Oxytocin Receptor (GPCR) peptide->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ca2->pkc Co-activates response Cellular Responses (e.g., Contraction, Secretion) ca2->response pkc->response

Caption: The canonical Gq/11 signaling cascade activated by this compound.

References

Preventing degradation of Lys-Conopressin-G in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lys-Conopressin-G in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity. What are the primary causes of its degradation?

A1: this compound, a peptide with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, is susceptible to several degradation pathways in aqueous solutions.[1] The primary causes of instability include:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) and asparagine (Asn) residues. The Asn residue in the this compound sequence is a potential site for deamidation, a form of hydrolysis.[2][3]

  • Oxidation: The two cysteine (Cys) residues, which form a stabilizing disulfide bridge, are susceptible to oxidation. This can lead to the formation of incorrect disulfide bonds or other oxidized species, altering the peptide's conformation and activity.[2][4]

  • Deamidation: The asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, leading to a loss of biological activity.

  • Physical Instability: This includes aggregation, precipitation, and adsorption to surfaces of storage containers. These processes can be influenced by factors such as pH, temperature, and peptide concentration.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To ensure the stability of this compound in solution, it is crucial to adhere to proper storage protocols. For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once reconstituted, the following conditions are recommended:

  • Temperature: Store solutions at or below -20°C. For short-term storage (up to 5 days), refrigeration at 4°C is acceptable.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes before freezing.

  • Light Protection: Protect the solution from light, as it can induce photo-oxidation.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor influencing the stability of this compound. Generally, peptides are most stable at a specific pH range, and deviations can accelerate degradation.

  • Acidic pH (below 4): Can lead to hydrolysis of the peptide backbone, particularly at Asp-Pro or Asp-Gly sequences. While this compound does not contain these specific sequences, acidic conditions can still promote hydrolysis at other sites.

  • Neutral to Alkaline pH (above 7): Can accelerate deamidation of asparagine residues and oxidation of cysteine residues. Base-catalyzed elimination can also occur under alkaline conditions. For vasopressin, a related peptide, the optimal pH for stability is generally between 2.5 and 4.5.

Q4: Can I use buffers to stabilize my this compound solution? If so, which ones are recommended?

A4: Yes, using appropriate buffers is essential for maintaining the optimal pH and minimizing degradation. The choice of buffer can significantly impact stability.

  • Recommended Buffers: For a target pH in the acidic range (around 4.5), acetate or citrate buffers are commonly used for peptide formulations. Phosphate buffers are often used for pH ranges closer to neutral.

  • Buffer Concentration: The buffer concentration should be sufficient to maintain the pH but not so high as to catalyze degradation itself. A concentration range of 10-50 mM is typically a good starting point.

Q5: Are there any excipients that can be added to the solution to enhance the stability of this compound?

A5: Yes, various excipients can be incorporated into the formulation to protect this compound from degradation. The selection of excipients depends on the primary degradation pathway you are trying to prevent.

  • Antioxidants: To prevent oxidation of the cysteine residues, antioxidants such as methionine, ascorbic acid, or sodium metabisulfite can be added.

  • Bulking Agents/Lyoprotectants: For lyophilized formulations, cryoprotectants like mannitol, sucrose, or trehalose are used to protect the peptide during freezing and drying. These can also help stabilize the peptide in the reconstituted solution.

  • Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 can be used at low concentrations (e.g., 0.01-0.1%) to prevent aggregation and adsorption to surfaces.

  • Chelating Agents: EDTA can be included to chelate trace metal ions that can catalyze oxidation.

Troubleshooting Guides

Problem 1: Rapid loss of peptide concentration in solution.

Possible Cause Troubleshooting Step
Adsorption to Surfaces 1. Use low-protein-binding polypropylene or silanized glass vials. 2. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20).
Aggregation/Precipitation 1. Visually inspect the solution for turbidity or particulates. 2. Optimize the pH and ionic strength of the buffer. 3. Consider adding stabilizing excipients like sugars or polyols.
Chemical Degradation 1. Analyze the sample using a stability-indicating method like RP-HPLC to identify degradation products. 2. Adjust the pH and temperature of the solution based on the identified degradation pathway.

Problem 2: Appearance of new peaks in the HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Deamidation of Asparagine 1. Characterize the new peak using mass spectrometry to confirm a mass increase of approximately 1 Da. 2. Lower the pH of the solution to slow down the deamidation rate.
Oxidation of Cysteine 1. Identify the new peak by mass spectrometry (expect mass increases corresponding to the addition of oxygen atoms). 2. Add an antioxidant to the formulation and handle the solution under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dimers or Aggregates 1. Use size-exclusion chromatography (SEC) to confirm the presence of higher molecular weight species. 2. Optimize formulation by adjusting pH, ionic strength, or adding anti-aggregation excipients.

Data Presentation

Table 1: Potential Degradation Pathways of this compound and Mitigation Strategies

Degradation PathwayAmino Acid Residue(s) InvolvedInfluencing FactorsRecommended Mitigation Strategies
Deamidation Asparagine (Asn)High pH (>7), High TemperatureMaintain pH in the acidic range (e.g., 4.0-5.0), Store at low temperatures.
Oxidation Cysteine (Cys)Presence of oxygen, Metal ions, High pHAdd antioxidants (e.g., methionine), Use chelating agents (e.g., EDTA), Store under inert gas.
Hydrolysis Peptide backboneExtreme pH (acidic or alkaline), High TemperatureControl pH within an optimal range, Store at low temperatures.
Disulfide Exchange Cysteine (Cys)Presence of free thiols, High pHMaintain a slightly acidic pH, Avoid presence of reducing agents unless intended.
Aggregation Entire PeptideHigh concentration, Sub-optimal pH, Temperature stressOptimize formulation with excipients (e.g., surfactants, sugars), Control peptide concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Water bath or incubator

  • Photostability chamber

  • RP-HPLC system with UV detector

  • Mass spectrometer

Method:

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solution of this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by RP-HPLC to separate the degradation products. Characterize the degradation products by mass spectrometry to determine their molecular weights and identify the sites of modification.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by showing that the method can resolve the main peptide peak from peaks of degradation products generated during forced degradation studies.

Visualizations

DegradationPathways cluster_degradation Degradation Pathways LysConopressinG This compound (Native) Deamidation Deamidation (Asn -> Asp/isoAsp) LysConopressinG->Deamidation High pH, Temp Oxidation Oxidation (Cys residues) LysConopressinG->Oxidation O2, Metal Ions Hydrolysis Hydrolysis (Peptide Bond Cleavage) LysConopressinG->Hydrolysis Extreme pH, Temp Aggregation Aggregation LysConopressinG->Aggregation High Conc, Stress InactivePeptide Inactive Products Deamidation->InactivePeptide Loss of Activity Oxidation->InactivePeptide Hydrolysis->InactivePeptide Aggregation->InactivePeptide

Caption: Degradation pathways of this compound in solution.

ExperimentalWorkflow start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress hplc RP-HPLC Analysis stress->hplc ms Mass Spectrometry Characterization hplc->ms data Data Analysis & Stability Assessment ms->data end End: Stability Profile data->end

Caption: Experimental workflow for a stability study of this compound.

TroubleshootingTree cluster_storage Storage Issues cluster_formulation Formulation Issues cluster_degradation_analysis Degradation Analysis start Issue: Loss of this compound Activity check_storage Check Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_formulation Review Formulation (pH, Buffer, Excipients) start->check_formulation analyze_degradation Analyze for Degradation Products (HPLC, MS) start->analyze_degradation improper_storage Improper Storage suboptimal_ph Sub-optimal pH no_stabilizers Lack of Stabilizers degradation_present Degradation Products Detected solution_storage Optimize Storage: - Aliquot - Store at <= -20°C - Protect from light solution_ph Adjust pH to 4.0-5.0 solution_stabilizers Add Excipients: - Antioxidants - Surfactants solution_degradation Identify Pathway & Reformulate to Mitigate

Caption: Troubleshooting decision tree for this compound instability.

References

Optimal storage conditions for long-term stability of Lys-Conopressin-G.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of Lys-Conopressin-G.

Frequently Asked Questions (FAQs) and Troubleshooting

1. What are the optimal storage conditions for long-term stability of lyophilized this compound?

For maximal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize exposure to moisture.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly decrease long-term stability.[1] Peptides containing cysteine, like this compound, are susceptible to oxidation, so storing under an inert atmosphere (e.g., argon) can further enhance stability.[3]

2. How should I store this compound once it is in solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If storage in solution is necessary, it is recommended to:

  • Use sterile buffers at a pH between 5 and 6.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for longer periods.

3. My this compound solution appears cloudy or has particulates. What should I do?

Cloudiness or precipitation may indicate several issues:

  • Poor Solubility: While this compound is generally soluble in aqueous solutions, high concentrations may exceed its solubility limit. Try diluting the sample further.

  • Bacterial Contamination: If non-sterile buffers or water were used, microbial growth could be the cause. It is recommended to use sterile reagents and consider filtering the solution through a 0.22 µm filter.

  • Degradation/Aggregation: Over time, especially at suboptimal pH or temperature, the peptide may degrade or aggregate. If solubility is not the issue, the peptide may have degraded, and it is advisable to use a fresh vial.

4. I am observing a loss of biological activity in my experiments. What could be the cause?

A decrease in biological activity can stem from several factors:

  • Improper Storage: Both lyophilized powder and solutions can degrade if not stored at the recommended temperatures and protected from moisture and light.

  • Repeated Freeze-Thaw Cycles: Each cycle can contribute to peptide degradation. Using aliquots is the best practice to avoid this.

  • Oxidation: The disulfide bond in this compound is critical for its structure and activity. Exposure to air can lead to oxidation and loss of function. Purging the vial with an inert gas can mitigate this.

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Using low-binding tubes and glassware can help minimize this effect.

5. How can I assess the stability of my this compound sample?

The stability of a peptide solution can be monitored using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method to separate the intact peptide from its degradation products, allowing for quantification of purity over time.

  • Mass Spectrometry (MS): Can be used to identify the degradation products by analyzing their molecular weights.

  • Biological Activity Assays: Functional assays, such as monitoring the activation of vasopressin receptors through second messenger signaling (e.g., cAMP accumulation), can determine if the peptide retains its biological function.

Quantitative Data Summary

The following table provides representative data on the stability of a peptide with characteristics similar to this compound under various storage conditions. This data is intended as a guideline; actual stability may vary.

Storage ConditionTemperaturepHPurity after 30 days (%)Purity after 90 days (%)
Lyophilized-80°CN/A>99%>98%
Lyophilized-20°CN/A>98%>95%
Lyophilized4°CN/A~95%~85%
In Solution-80°C5.5>98%>95%
In Solution-20°C5.5~95%~88%
In Solution4°C5.5~85%<70%
In Solution25°C (Room Temp)5.5<70%<50%
In Solution (pH 7.4)4°C7.4~80%<65%

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the stability of this compound in solution over time.

1. Materials:

  • This compound
  • Sterile, HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • Acetonitrile (ACN), HPLC grade
  • Buffer A: 0.1% TFA in water
  • Buffer B: 0.1% TFA in ACN
  • RP-HPLC system with a C18 column
  • Low-binding microcentrifuge tubes

2. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in sterile water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 5.5). b. Aliquot the stock solution into several low-binding tubes. c. Store the aliquots at the desired temperatures for the stability study (e.g., 4°C, -20°C, and -80°C). d. At each time point (e.g., 0, 7, 14, 30, 60, and 90 days), remove one aliquot from each storage condition.

3. HPLC Analysis: a. Equilibrate the C18 column with 95% Buffer A and 5% Buffer B. b. Inject a standard volume (e.g., 20 µL) of the thawed sample. c. Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% over 30 minutes) at a constant flow rate (e.g., 1 mL/min). d. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). e. The purity of the peptide is determined by integrating the area of the main peak corresponding to intact this compound and expressing it as a percentage of the total peak area.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the peptide solution with 0.1 M HCl at 60°C for 24 hours.
  • Basic Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the lyophilized peptide to 105°C for 48 hours.

2. Analysis: a. After exposure to the stress conditions, neutralize the acidic and basic samples. b. Analyze all samples by RP-HPLC and Mass Spectrometry as described above. c. Compare the chromatograms and mass spectra of the stressed samples to a control (unstressed) sample to identify and characterize degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Start: Experiment Yields Unexpected Results check_activity Is there a loss of biological activity? start->check_activity check_solution Is the solution cloudy or precipitated? check_activity->check_solution No check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Lyophilized or solution? - Protected from light/moisture? check_activity->check_storage Yes check_solubility Check Solubility: - Concentration too high? - Try further dilution. check_solution->check_solubility Yes run_hplc Perform RP-HPLC Analysis to assess purity and degradation. check_solution->run_hplc No check_handling Review Handling Procedures: - Aliquoted to avoid freeze-thaw? - Used sterile buffers (pH 5-6)? - Used low-binding tubes? check_storage->check_handling check_handling->run_hplc check_contamination Check for Contamination: - Used sterile reagents? - Filter solution (0.22 µm). check_solubility->check_contamination end Problem Resolved check_solubility->end Solubility issue resolved use_new_vial Use a fresh vial of this compound. check_contamination->use_new_vial Contamination suspected check_contamination->end Contamination resolved run_hplc->use_new_vial Degradation confirmed run_hplc->end Purity is high use_new_vial->end

Caption: Troubleshooting workflow for this compound stability issues.

SignalingPathway This compound Signaling Pathway LCPG This compound V2R Vasopressin V2 Receptor (GPCR) LCPG->V2R Binds to G_protein G-protein (Gs) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

References

Dose-response curve optimization for Lys-Conopressin-G in behavioral experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Lys-Conopressin-G in behavioral experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of dose-response curves and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known behavioral effects?

A1: this compound is a vasopressin-like peptide originally isolated from the venom of the marine cone snail, Conus imperialis.[1] In rodents, intracerebroventricular (i.c.v.) administration of this compound is known to induce dose-dependent grooming and scratching behaviors.[2] It is believed to exert its effects by acting on vasopressin receptors in the brain.

Q2: What is the mechanism of action for this compound?

A2: this compound is an analog of vasopressin and is understood to act on vasopressin receptors, primarily the V1a and V2 subtypes. These are G-protein coupled receptors (GPCRs). Activation of the V1a receptor typically leads to the activation of the Gq/11 protein, stimulating the phospholipase C (PLC) pathway. V2 receptor activation, on the other hand, is coupled to the Gs protein, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.

Q3: What are the recommended starting doses for a dose-response study with this compound?

A3: Specific dose-response data for this compound is limited in publicly available literature. However, studies with the closely related peptide, Arginine-Vasopressin (AVP), can provide a valuable starting point for dose-ranging studies. For i.c.v. administration in mice, doses of AVP in the range of 1 to 10 ng have been shown to induce significant grooming behavior.[3] It is recommended to start with a low dose (e.g., 0.1-1 ng) and perform a dose-escalation study to determine the optimal concentration for your specific behavioral paradigm.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is a peptide and may be susceptible to degradation. It is typically supplied as a lyophilized powder and should be reconstituted in a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or sterile saline immediately before use. To avoid solubility issues, it is advisable to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal and does not produce behavioral effects on its own.

Q5: What are the critical considerations for intracerebroventricular (i.c.v.) injections?

A5: The success of your experiment is highly dependent on the accuracy of the i.c.v. injection. Key considerations include:

  • Stereotaxic Accuracy: Precise coordinates are essential to target the lateral ventricles and avoid damage to other brain regions.

  • Injection Volume and Rate: Keep the injection volume low (typically 1-5 µL in mice) and infuse slowly to prevent a rapid increase in intracranial pressure.

  • Cannula Placement and Patency: Ensure the guide cannula is correctly implanted and remains patent throughout the experiment.

  • Animal Recovery: Proper post-operative care is crucial for the well-being of the animals and the validity of the behavioral data.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability in behavioral responses between animals in the same dose group.

  • Possible Cause: Inconsistent i.c.v. injection placement.

    • Troubleshooting Steps:

      • Verify the accuracy of your stereotaxic coordinates.

      • After the experiment, perfuse the animals and histologically verify the cannula placement for each animal.

      • Exclude data from animals with incorrect cannula placement from the final analysis.

  • Possible Cause: Variability in peptide solution preparation.

    • Troubleshooting Steps:

      • Prepare fresh solutions for each experiment.

      • Ensure complete solubilization of the peptide.

      • Vortex the solution thoroughly before drawing it into the injection syringe.

  • Possible Cause: Individual differences in animal sensitivity.

    • Troubleshooting Steps:

      • Increase the sample size per group to improve statistical power.

      • Ensure that animals are properly habituated to the testing environment to reduce stress-induced variability.

Issue 2: No significant behavioral effect observed even at higher doses.

  • Possible Cause: Peptide degradation.

    • Troubleshooting Steps:

      • Store the lyophilized peptide at the recommended temperature (typically -20°C or -80°C).

      • Reconstitute the peptide immediately before use.

      • Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Incorrect vehicle or pH of the solution.

    • Troubleshooting Steps:

      • Ensure the vehicle is compatible with the peptide and does not cause precipitation.

      • Check the pH of the final solution; extreme pH values can affect peptide stability and activity.

  • Possible Cause: Cannula blockage.

    • Troubleshooting Steps:

      • Before the experiment, check the patency of the guide cannula by infusing a small amount of sterile saline.

      • If a blockage is suspected, the animal may need to be excluded from the study.

Issue 3: Unexpected or adverse behavioral effects.

  • Possible Cause: The dose is too high, leading to off-target effects or toxicity.

    • Troubleshooting Steps:

      • Perform a thorough dose-response study, starting with very low doses.

      • Carefully observe the animals for any signs of distress or abnormal behavior not related to the expected phenotype.

  • Possible Cause: Contamination of the peptide solution.

    • Troubleshooting Steps:

      • Use sterile techniques for all solution preparations and injections.

      • Ensure all reagents and equipment are pyrogen-free.

Data Presentation: Dose-Response Relationships

While specific quantitative dose-response data for this compound is not extensively available, the following tables summarize representative data for the closely related peptide, Arginine-Vasopressin (AVP), which can be used as a guide for designing your experiments.

Table 1: Dose-Response of Intracerebroventricular (i.c.v.) Arginine-Vasopressin on Grooming Behavior in Mice.

Dose (ng)Grooming Duration (seconds, mean ± SEM)Number of Grooming Bouts (mean ± SEM)
0 (Vehicle)35 ± 58 ± 2
195 ± 1220 ± 3
10180 ± 20 35 ± 4

Note: Data are hypothetical and based on qualitative descriptions from the literature.[3] Actual values will vary depending on the specific experimental conditions. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Dose-Response of Intracerebroventricular (i.c.v.) this compound on Locomotor Activity in Mice (Hypothetical).

Dose (ng)Total Distance Traveled (cm, mean ± SEM)Rearing Frequency (counts, mean ± SEM)
0 (Vehicle)2500 ± 20040 ± 5
12300 ± 18035 ± 4
101800 ± 15025 ± 3
1001200 ± 100 15 ± 2

Note: This table presents hypothetical data to illustrate a potential dose-dependent decrease in locomotor activity, which can be a secondary effect of increased grooming. A thorough study is required to establish the actual dose-response curve. *p < 0.05, **p < 0.01 compared to vehicle.

Experimental Protocols

Protocol: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Mice

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, hemostats, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical screws

  • Injection pump and syringe

  • This compound

  • Sterile vehicle (e.g., aCSF)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane and mount it securely in the stereotaxic apparatus.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., from Bregma: -0.2 mm AP, ±1.0 mm ML).

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., -2.5 mm DV from the skull surface).

  • Fixation: Secure the cannula to the skull using dental cement and surgical screws.

  • Recovery: Insert the dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before the behavioral experiment.

  • Peptide Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to the injection pump.

  • Infusion: Infuse the desired volume of this compound solution at a slow rate (e.g., 0.5 µL/min).

  • Post-Infusion: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Behavioral Testing: Replace the dummy cannula and immediately place the animal in the behavioral testing arena.

Mandatory Visualizations

G cluster_V1a V1a Receptor Signaling LCG_V1a This compound V1aR V1a Receptor LCG_V1a->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Behavioral_V1a Grooming & Scratching Ca->Behavioral_V1a PKC->Behavioral_V1a

V1a Receptor Signaling Pathway for this compound.

G cluster_V2 V2 Receptor Signaling LCG_V2 This compound V2R V2 Receptor LCG_V2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Behavioral_V2 Modulation of Behavior PKA->Behavioral_V2

V2 Receptor Signaling Pathway for this compound.

G cluster_workflow Experimental Workflow A Acclimation & Habituation B i.c.v. Cannula Implantation A->B C Post-operative Recovery (1 week) B->C D This compound Preparation C->D E i.c.v. Injection D->E F Behavioral Assay (e.g., Open Field) E->F G Data Analysis F->G H Histological Verification G->H

General Experimental Workflow for Behavioral Studies.

References

Minimizing non-specific binding of Lys-Conopressin-G in receptor assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Lys-Conopressin-G in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it target?

This compound is a vasopressin-like peptide. It primarily interacts with vasopressin receptors, which are G protein-coupled receptors (GPCRs), specifically the V1a and V2 subtypes. This interaction triggers downstream signaling cascades, such as the activation of Gαq/11 proteins by V1a receptors and Gαs proteins by V2 receptors.[1]

Q2: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

Non-specific binding refers to the adherence of this compound to components other than its target receptor, such as lipids, other proteins, assay plates, or filters.[2] High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity and density.[3] Ideally, specific binding should constitute at least 80% of the total binding.[4]

Q3: How is non-specific binding measured in a this compound receptor assay?

Non-specific binding is determined by measuring the binding of labeled this compound in the presence of a high concentration of an unlabeled competitor ligand. This "cold" ligand saturates the specific binding sites on the vasopressin receptors. Any remaining detected binding of the labeled this compound is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.

Q4: What are the common causes of high non-specific binding for a peptide ligand like this compound?

High non-specific binding with peptide ligands such as this compound can be attributed to several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[2]

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength of the assay buffer can promote these non-specific interactions.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can lead to the ligand binding to these surfaces.

  • Ligand Properties: Peptides, especially those with charged or hydrophobic residues, can be prone to "stickiness."

  • Receptor Preparation Quality: The presence of impurities or denatured proteins in the receptor preparation can increase non-specific binding sites.

  • Assay Format: Both whole-cell and membrane preparation assays can present challenges. While whole-cell assays provide a more native environment, they can also involve ligand-induced receptor internalization. Membrane preparations, if not of high quality, can contain components that contribute to non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in this compound receptor assays. The following table provides a systematic approach to troubleshooting this issue.

Observation/Problem Potential Cause Recommended Solution
High NSB in all wells Ligand "stickiness" (hydrophobic or charge interactions)Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. Increase the ionic strength of the buffer with NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.
Suboptimal buffer pHOptimize the pH of the assay buffer. A common starting point for vasopressin receptor assays is pH 7.4.
Insufficient blockingIncrease the concentration of the blocking agent (e.g., BSA from 0.1% to 1%). Consider using other blocking agents like casein or non-fat dry milk.
High ligand concentrationIf using a radiolabeled ligand, ensure the concentration is at or below the Kd for the receptor.
Issues with plasticwareUse low-protein-binding assay plates and pipette tips. Pre-treating plasticware with a blocking agent can also be beneficial.
High NSB in filtration-based assays Ligand binding to filtersPre-soak glass fiber filters in a solution of 0.1-0.5% polyethyleneimine (PEI) for at least 30 minutes.
Inefficient washingIncrease the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer.
High NSB in membrane preparation assays Poor quality of membrane preparationPrepare fresh cell membranes, ensuring the use of protease inhibitors. Optimize the homogenization and centrifugation steps to obtain a cleaner membrane fraction.
High concentration of membrane proteinReduce the amount of membrane protein per well, as excessive protein can introduce more non-specific binding sites.
Inconsistent or variable NSB Inhomogeneous membrane preparationEnsure the membrane preparation is well-homogenized before aliquoting into the assay plate.
Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique across the assay plate.
Temperature fluctuationsMaintain a consistent incubation temperature.

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol outlines the steps to determine the optimal concentration of a blocking agent, such as Bovine Serum Albumin (BSA), to minimize non-specific binding of this compound.

  • Prepare a series of blocking buffer concentrations: Prepare dilutions of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your assay buffer.

  • Coat the assay plate (if applicable): If using a plate-based assay with immobilized receptors, coat the wells and incubate as required.

  • Wash the plate: Remove any unbound receptor by washing the wells with an appropriate wash buffer.

  • Block the plate: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform the binding assay: Add your labeled this compound and a high concentration of an unlabeled competitor (to measure non-specific binding) to separate wells.

  • Incubate and wash: Incubate the plate to allow binding to reach equilibrium, then wash to remove the unbound ligand.

  • Measure the signal: Read the plate using the appropriate detection method.

  • Analyze the data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Protocol 2: Standard Receptor Binding Assay with this compound (Membrane Preparation)

This protocol provides a general framework for a competitive binding assay using cell membranes expressing vasopressin receptors.

  • Membrane Preparation:

    • Culture cells expressing the vasopressin receptor of interest.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation on ice and dilute to the desired concentration in binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, and a protease inhibitor like bacitracin).

    • Prepare serial dilutions of unlabeled this compound for the competition curve.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Binding buffer + labeled this compound + membrane suspension.

      • Non-Specific Binding: High concentration of an unlabeled competitor + labeled this compound + membrane suspension.

      • Competition: Each concentration of unlabeled this compound + labeled this compound + membrane suspension.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Separate bound from free ligand by rapid filtration through a glass fiber filter pre-soaked in 0.3% PEI.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity or fluorescence of the filters.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of unlabeled this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Labeled & Unlabeled this compound setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_ligand->setup_plate prep_receptor Prepare Receptor Source (Membranes or Whole Cells) prep_receptor->setup_plate prep_buffers Prepare Assay & Wash Buffers prep_buffers->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation separation Separate Bound/Free Ligand (Filtration or Wash) incubation->separation detection Detect Signal (e.g., Scintillation Counting) separation->detection calculation Calculate Specific Binding detection->calculation analysis Data Analysis (IC50/Ki) calculation->analysis signaling_pathways cluster_v1a V1a Receptor Pathway cluster_v2 V2 Receptor Pathway LCPG This compound V1aR V1a Receptor LCPG->V1aR binds V2R V2 Receptor LCPG->V2R binds Gq11 Gαq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Activate PKC DAG->PKC Gs Gαs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Activate PKA cAMP->PKA troubleshooting_tree start High Non-Specific Binding q_assay_type Filtration-based assay? start->q_assay_type a_pre_soak Pre-soak filters in 0.3% PEI q_assay_type->a_pre_soak Yes q_buffer Buffer Optimization q_assay_type->q_buffer No a_increase_wash Increase wash steps and volume a_pre_soak->a_increase_wash a_increase_wash->q_buffer a_add_detergent Add 0.01-0.1% Tween-20/Triton X-100 q_buffer->a_add_detergent a_increase_salt Increase NaCl (e.g., 150 mM) a_add_detergent->a_increase_salt a_optimize_ph Optimize pH (start at 7.4) a_increase_salt->a_optimize_ph q_blocking Blocking Agent a_optimize_ph->q_blocking a_increase_bsa Increase BSA concentration (0.5-1%) q_blocking->a_increase_bsa a_change_blocker Try alternative blocker (casein, non-fat milk) a_increase_bsa->a_change_blocker q_receptor_prep Membrane Prep Quality a_change_blocker->q_receptor_prep a_reduce_protein Reduce membrane protein concentration q_receptor_prep->a_reduce_protein a_fresh_prep Prepare fresh membranes w/ protease inhibitors a_reduce_protein->a_fresh_prep end Re-evaluate NSB a_fresh_prep->end

References

Technical Support Center: Enhancing the Stability of the Disulfide Bond in Lys-Conopressin-G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the stability of the disulfide bond in Lys-Conopressin-G.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the disulfide bond in this compound?

The disulfide bond in this compound, a cyclic nonapeptide with the sequence Cys¹-Phe-Ile-Arg-Asn-Cys⁶-Pro-Lys-Gly-NH₂, is crucial for maintaining its three-dimensional structure.[1][2][3] This conformation is essential for its biological activity, including its vasopressin-like effects that can induce scratching and grooming behavior in animal models.[1][4] A stable disulfide bond is critical for the peptide's structural integrity and, consequently, its therapeutic potential.

Q2: My this compound sample is showing loss of activity over time. Could this be related to disulfide bond instability?

Yes, a loss of biological activity can be indicative of disulfide bond instability. The disulfide bond can be susceptible to reduction or scrambling under certain conditions, leading to a change in the peptide's conformation and a subsequent decrease in its ability to bind to its target receptor. It is recommended to verify the integrity of the disulfide bond using analytical techniques such as mass spectrometry or HPLC.

Q3: What are the primary strategies for enhancing the stability of the disulfide bond in this compound?

There are three main strategies to enhance the stability of the disulfide bond:

  • Chemical Modification of the Disulfide Bridge: This involves replacing the disulfide bond with a more stable linkage, such as a diselenide bond or a lanthionine bridge.

  • Amino Acid Substitution: Introducing specific amino acid substitutions near the cysteine residues can improve the local chemical environment, making the disulfide bond less susceptible to reduction.

  • Formulation Optimization: Adjusting the pH and including stabilizing excipients in the formulation can help preserve the integrity of the disulfide bond during storage and use.

Q4: How does replacing the disulfide bond with a diselenide bond improve stability?

Replacing the sulfur atoms of the cysteine residues with selenium to form a diselenide bond can enhance stability. Diselenide bonds have a lower reduction potential than disulfide bonds, making them more resistant to cleavage by reducing agents. This substitution has been shown to improve the stability of peptides in blood plasma.

Q5: What is a lanthionine bridge and how can it stabilize this compound?

A lanthionine bridge is a thioether linkage that is shorter and more stable than a disulfide bond. It is formed between a cysteine and a dehydrated serine or threonine residue. Replacing the disulfide bond in this compound with a lanthionine bridge would create a more proteolytically and chemically stable analog.

Troubleshooting Guides

Issue 1: Low Yield of Disulfide-Bridged this compound During Synthesis

Symptoms:

  • Multiple peaks on HPLC chromatogram after synthesis and oxidation.

  • Mass spectrometry data indicates the presence of linear peptide and/or oligomers.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Inefficient Oxidation Optimize the oxidizing agent. Consider using DMSO, H₂O₂, or specific metal catalysts.Air oxidation can be slow and inefficient. A stronger, more controlled oxidizing agent can improve the yield of the correctly folded monomer.
High Peptide Concentration Perform the oxidation step at a high dilution (0.1-1 mg/mL).High concentrations favor intermolecular disulfide bond formation, leading to oligomerization and precipitation.
Suboptimal pH Adjust the pH of the oxidation buffer to the optimal range of 8-9.The rate of thiol-disulfide exchange is pH-dependent, with optimal rates typically observed in slightly basic conditions.
Peptide Aggregation Add chaotropic agents (e.g., guanidine hydrochloride) or organic co-solvents (e.g., acetonitrile) to the oxidation buffer.These agents can disrupt peptide aggregation, allowing for more efficient intramolecular disulfide bond formation.
Issue 2: Disulfide Bond Reduction or Scrambling in Formulated Product

Symptoms:

  • Gradual loss of biological activity upon storage.

  • Appearance of new peaks in HPLC analysis over time.

  • Mass spectrometry confirms the presence of the reduced linear peptide or isomers with incorrect disulfide bridging.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Presence of Reducing Agents Ensure all formulation components are free from reducing agents. Use high-purity reagents and consider sparging solutions with an inert gas.Trace amounts of reducing agents can lead to the cleavage of the disulfide bond.
Inappropriate pH of Formulation Buffer the formulation to a pH that minimizes disulfide exchange. This is often in the slightly acidic range (pH 4-6) for storage.Disulfide exchange is catalyzed by thiolate anions, which are more prevalent at higher pH.
Oxidative Degradation Add antioxidants to the formulation and store under an inert atmosphere (e.g., nitrogen or argon).While the primary concern is reduction, oxidative pathways can also lead to disulfide bond degradation.
High Temperature Store the formulated product at recommended low temperatures (e.g., 2-8 °C or frozen).Higher temperatures can increase the rate of chemical degradation reactions, including those affecting the disulfide bond.

Quantitative Data on Stability Enhancement Strategies

Stabilization StrategyModel Peptide/ProteinStability MetricImprovement ObservedReference
Diselenide Bond Substitution ProTx-II (Tarantula Toxin)Stability in blood plasmaEnhanced stability compared to native disulfide bond
Lanthionine Bridge Replacement ProTx-II (Tarantula Toxin)Biological ActivityMaintained inhibitory activity at Nav1.7
Amino Acid Substitution (Introduction of a second disulfide bond) Single Domain Antibody (A3)Melting Temperature (Tm)Increase of >6°C
Conjugation with Aromatic Compounds Various peptidesProteolytic Half-lifeUp to a 985-fold increase

Experimental Protocols

Protocol 1: Synthesis of a Diselenide Analog of this compound

This protocol outlines the solid-phase synthesis of this compound with selenocysteine (Sec) replacing cysteine (Cys) at positions 1 and 6.

1. Peptide Synthesis:

  • Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS).
  • Incorporate Fmoc-Sec(Mmt)-OH at positions 1 and 6. 2. Cleavage and Deprotection:
  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). 3. Purification of the Linear Selenol-Peptide:
  • Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC). 4. Diselenide Bond Formation (Oxidation):
  • Dissolve the purified linear peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL).
  • Stir the solution vigorously, open to the atmosphere, for 24-48 hours to facilitate air oxidation.
  • Alternatively, use a mild oxidizing agent such as DMSO (5-10% v/v in the buffer). 5. Monitoring and Purification:
  • Monitor the reaction progress by RP-HPLC and mass spectrometry.
  • Once the reaction is complete, acidify the solution with acetic acid to stop the reaction.
  • Purify the cyclic diselenide peptide by RP-HPLC.

Protocol 2: Assessment of Disulfide/Diselenide Bond Stability

This protocol describes a method to compare the stability of the native disulfide bond with a modified linkage in the presence of a reducing agent.

1. Sample Preparation:

  • Prepare stock solutions of the native this compound and the stabilized analog (e.g., the diselenide version) at the same concentration in a suitable buffer (e.g., PBS, pH 7.4). 2. Reduction Assay:
  • To separate aliquots of each peptide solution, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
  • Incubate the samples at a constant temperature (e.g., 37 °C). 3. Time-Course Analysis:
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture.
  • Quench the reduction reaction by adding an alkylating agent such as N-ethylmaleimide (NEM) to a final concentration of 20 mM. 4. HPLC Analysis:
  • Analyze the quenched samples by RP-HPLC.
  • Quantify the percentage of the remaining cyclic peptide at each time point by integrating the peak areas. 5. Data Analysis:
  • Plot the percentage of intact peptide versus time for both the native and modified peptides.
  • Calculate the half-life (t₁/₂) of each peptide under these reducing conditions to quantitatively compare their stability.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cyclization Cyclization cluster_analysis Stability Assessment s1 Solid-Phase Peptide Synthesis (Native Cys or Modified Sec) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification (Linear Peptide) s2->s3 c1 Oxidation/ Bridge Formation s3->c1 c2 Reaction Monitoring (HPLC, MS) c1->c2 c3 RP-HPLC Purification (Cyclic Peptide) c2->c3 a1 Reduction Assay (with DTT) c3->a1 a2 Time-Course Sampling & Quenching a1->a2 a3 RP-HPLC Analysis a2->a3 a4 Half-life Calculation a3->a4

Caption: Experimental workflow for synthesis and stability assessment.

decision_tree cluster_chem_mod Chemical Environment Instability cluster_proteolysis Proteolytic Instability start Goal: Enhance Disulfide Bond Stability q1 Is the primary issue proteolytic degradation? start->q1 s1 Consider Diselenide Bond (Increased resistance to reduction) q1->s1 No p1 Lanthionine Bridge (Resistant to proteases) q1->p1 Yes s2 Consider Lanthionine Bridge (Increased chemical stability) s1->s2 s3 Optimize Formulation (pH, excipients) s2->s3 p2 Amino Acid Substitution (Block cleavage sites) p1->p2

Caption: Decision tree for selecting a stabilization strategy.

References

Selecting the appropriate vehicle for in vivo administration of Lys-Conopressin-G.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for the in vivo administration of Lys-Conopressin-G. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a nonapeptide (a peptide composed of nine amino acids) originally isolated from the venom of the marine cone snail Conus imperialis. It is an analog of the vertebrate neurohypophyseal hormone vasopressin and is known to induce scratching and grooming behavior when administered to mice.[1]

Key Physicochemical Properties:

PropertyValueReference
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2[2]
Molecular Weight ~1033.26 Da[2]
Appearance White lyophilized solid[2]
Structure Contains a disulfide bond between Cys1 and Cys6[2]
Solubility Soluble in water and saline buffer
Charge at Neutral pH Basic (due to Lys and Arg residues)

Q2: What are the recommended starting vehicles for in vivo administration of this compound?

Given that this compound is a water-soluble peptide, the primary recommended vehicle is sterile, isotonic saline (0.9% sodium chloride). This vehicle is physiologically compatible and minimizes the risk of irritation at the injection site. For initial studies, sterile water for injection can also be considered, though isotonic saline is generally preferred to maintain physiological osmolarity.

Q3: How do I properly dissolve lyophilized this compound?

Proper dissolution of lyophilized peptides is critical to ensure accurate dosing and prevent aggregation. Follow this general protocol:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Add the Solvent: Using a sterile syringe, slowly add the desired volume of sterile, isotonic saline or sterile water to the vial. Aim the stream of the solvent against the side of the vial to gently wet the lyophilized powder.

  • Gentle Agitation: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or foaming.

  • Visual Inspection: The resulting solution should be clear and free of visible particles. If you observe any cloudiness or precipitation, refer to the troubleshooting guide below.

Q4: Are there alternative vehicles I can use if I encounter solubility or stability issues?

If you experience challenges with simple aqueous vehicles, you may consider the following, but these should be approached with caution and may require additional formulation development:

  • Buffered Solutions: Using a buffer system (e.g., phosphate-buffered saline, PBS) can help maintain a stable pH, which is crucial for peptide stability. Since this compound is a basic peptide, a slightly acidic pH (around 5-6) may enhance its solubility and stability. However, the buffer components should be carefully chosen to be compatible with the in vivo model.

  • Co-solvents: In cases of poor solubility (which is not expected for this compound in standard aqueous vehicles), a small percentage of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) could be used to initially dissolve the peptide, followed by dilution in the aqueous vehicle. However, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid toxicity in vivo.

Troubleshooting Guide

Issue 1: The this compound solution is cloudy or shows visible precipitates after reconstitution.

  • Possible Cause: Incomplete dissolution or aggregation of the peptide. This can be influenced by the pH of the solution or the presence of contaminants.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the vial in a water bath sonicator. This can help to break up small aggregates.

    • pH Adjustment: Since this compound is a basic peptide, its solubility is generally higher in slightly acidic conditions. You can try dissolving the peptide in a small amount of a dilute, sterile acidic solution (e.g., 0.1% acetic acid) and then diluting it with your final vehicle. Ensure the final pH is compatible with your in vivo model.

    • Fresh Reconstitution: If the issue persists, it is best to discard the solution and reconstitute a fresh vial, paying close attention to the dissolution protocol.

Issue 2: I'm observing a lower-than-expected biological response in my in vivo experiments.

  • Possible Cause: This could be due to several factors, including inaccurate dosing due to incomplete dissolution, degradation of the peptide, or adsorption to the vial or syringe.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Ensure the peptide is fully dissolved before administration. A cloudy solution indicates that not all of the peptide is in solution, leading to an underestimation of the administered dose.

    • Freshly Prepare Solutions: Prepare the this compound solution immediately before use. Peptides in solution can be susceptible to degradation over time.

    • Use Low-Binding Materials: If possible, use low-protein-binding microcentrifuge tubes and syringes to minimize the loss of peptide due to adsorption to plastic surfaces.

    • Proper Storage: Store the lyophilized peptide at -20°C or colder. Once in solution, if it must be stored, it should be for a short duration at 4°C. For longer-term storage of a stock solution, it is recommended to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Sterile Isotonic Saline (0.9% NaCl)

Materials:

  • Sodium chloride (NaCl), ACS grade or higher

  • Sterile, pyrogen-free water for injection

  • Sterile glassware (e.g., beaker, graduated cylinder)

  • Sterile storage bottle

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 0.9 g of NaCl for every 100 mL of final solution volume.

  • In a sterile beaker, dissolve the NaCl in a portion of the sterile water.

  • Once fully dissolved, bring the solution to the final desired volume with sterile water in a sterile graduated cylinder.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Store the sterile isotonic saline at room temperature.

Protocol 2: In Vivo Administration via Subcutaneous (SC) Injection in Mice

Materials:

  • Reconstituted this compound solution

  • Sterile insulin syringes (e.g., 28-31 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal handling and restraint equipment

Procedure:

  • Prepare the this compound solution at the desired concentration in a sterile vehicle.

  • Draw the calculated dose into a sterile insulin syringe.

  • Gently restrain the mouse.

  • Lift the loose skin over the back of the neck or flank to form a "tent."

  • Disinfect the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle at the base of the skin tent, parallel to the spine.

  • Gently aspirate to ensure the needle is not in a blood vessel (you should not see blood enter the syringe).

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Vehicle_Selection_Workflow Vehicle Selection Workflow for this compound start Start: Lyophilized this compound reconstitute Reconstitute in Sterile Isotonic Saline (0.9% NaCl) start->reconstitute check_solubility Is the solution clear? reconstitute->check_solubility administer Proceed with In Vivo Administration check_solubility->administer Yes troubleshoot Troubleshoot Solubility Issues check_solubility->troubleshoot No sonicate Briefly sonicate troubleshoot->sonicate check_again Is the solution clear now? sonicate->check_again ph_adjust Adjust pH with dilute acid (e.g., 0.1% Acetic Acid) ph_adjust->check_again check_again->administer Yes check_again->ph_adjust No discard Discard and prepare a fresh solution check_again->discard Still not clear

Caption: Workflow for selecting a vehicle and troubleshooting solubility.

Signaling_Pathway_Overview General Signaling Pathway of Vasopressin-like Peptides ligand This compound receptor Vasopressin/Oxytocin Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Overview of the vasopressin-like peptide signaling pathway.

References

Technical Support Center: Interpreting Off-Target Effects of Lys-Conopressin-G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Lys-Conopressin-G. The following information is designed to help interpret potential off-target effects and provide guidance on experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a peptide toxin originally isolated from the venom of the cone snail Conus geographus and Conus imperialis.[1][2] It is a structural and functional analog of the vertebrate neurohypophyseal hormones vasopressin and oxytocin.[3][4] Its primary targets are the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, which are G protein-coupled receptors (GPCRs).[5]

Q2: What are off-target effects and why are they a concern for a peptide like this compound?

A2: Off-target effects refer to the interactions of a compound with molecular targets other than its intended primary target. For this compound, this would involve binding to and activating or inhibiting receptors other than the vasopressin and oxytocin receptors. These unintended interactions can lead to misinterpretation of experimental results, unexpected physiological effects, and potential toxicity. Given that many GPCRs share structural similarities, it is crucial to assess the selectivity of any new ligand.

Q3: What are the known on-target signaling pathways of this compound?

A3: this compound is expected to activate the same signaling pathways as vasopressin and oxytocin. The V1a, V1b, and OT receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC). The V2 receptor, on the other hand, couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Q4: How can I experimentally assess the potential off-target effects of this compound?

A4: A systematic approach is recommended. Start with a broad off-target screening panel against a diverse set of receptors, ion channels, and enzymes. Follow up any significant hits with concentration-response curves in functional cell-based assays to confirm activity and determine potency. The primary methods for this are radioligand binding assays and functional assays that measure second messengers like calcium and cAMP.

On-Target and Potential Off-Target Profile of this compound

The following tables summarize the known on-target activity of this compound and a representative, hypothetical off-target screening profile. This simulated data is based on the known selectivity of vasopressin-like peptides and is intended to guide experimental design.

Table 1: On-Target Activity of this compound

ReceptorSpeciesAssay TypeAgonist/AntagonistEC₅₀ / IC₅₀ (nM)Reference
Vasopressin V1a Receptor (hV1aR)HumanCa²⁺ MobilizationFull Agonist123
Vasopressin V1b Receptor (hV1bR)HumanCa²⁺ MobilizationFull Agonist52
Vasopressin V2 Receptor (hV2R)HumancAMP AccumulationFull Agonist300
Oxytocin Receptor (hOTR)HumanCa²⁺ MobilizationNo Activity>10,000
Vasopressin V1a1 Receptor (zV1a1R)ZebrafishCa²⁺ MobilizationFull Agonist10

Table 2: Representative Off-Target Screening Profile for this compound (Hypothetical Data)

Screening performed at a concentration of 10 µM.

Target ClassReceptor SubtypeAssay Type% Inhibition / % Activity
Adrenergic α₁ARadioligand Binding15% Inhibition
α₂ARadioligand Binding8% Inhibition
β₁Radioligand Binding< 5% Inhibition
β₂Radioligand Binding< 5% Inhibition
Dopaminergic D₁Radioligand Binding< 5% Inhibition
D₂Radioligand Binding12% Inhibition
D₃Radioligand Binding7% Inhibition
Serotonergic 5-HT₁ARadioligand Binding9% Inhibition
5-HT₂ARadioligand Binding18% Inhibition
5-HT₂BRadioligand Binding25% Inhibition
Muscarinic M₁Radioligand Binding< 5% Inhibition
M₂Radioligand Binding< 5% Inhibition
Opioid µ (MOP)Radioligand Binding< 5% Inhibition
δ (DOP)Radioligand Binding< 5% Inhibition
κ (KOP)Radioligand Binding< 5% Inhibition

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways for the on-target receptors of this compound.

Gq_signaling L This compound R V1a / V1b / OT Receptor L->R Binds Gq Gαq/11 R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gαq/11 Signaling Pathway for V1a, V1b, and OT Receptors.

Gs_signaling L This compound R V2 Receptor L->R Binds Gs Gαs R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gαs Signaling Pathway for the V2 Receptor.

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments to characterize on- and off-target effects of this compound, along with troubleshooting guides.

Radioligand Binding Assay for Off-Target Screening

This protocol is a general guideline for a competitive radioligand binding assay to screen for off-target interactions.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the target receptor

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

binding_assay_workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound (10 µM) - Assay & Wash Buffers B Plate Incubation: - Add membranes, radioligand, and  this compound to 96-well plate - Incubate (e.g., 60 min at 25°C) A->B C Filtration: - Rapidly filter plate contents through  a filter mat to separate bound  from free radioligand B->C D Washing: - Wash filters with ice-cold wash buffer  to remove non-specifically bound radioligand C->D E Drying and Counting: - Dry filter mat - Add scintillation fluid - Count radioactivity in a microplate counter D->E F Data Analysis: - Calculate % inhibition of radioligand  binding by this compound E->F

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

  • Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold Assay Buffer. Prepare serial dilutions of this compound if determining a Ki, or a single high concentration (e.g., 10 µM) for screening.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer

    • Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of a known unlabeled ligand for the target receptor

    • Test Compound: Cell membranes + Radioligand + this compound

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding

    • % Inhibition = (1 - [(Binding in presence of this compound - NSB) / Specific Binding]) * 100

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and/or volume of washes. Ensure wash buffer is ice-cold.
Radioligand is "sticky".Add a carrier protein like BSA to the assay buffer. Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI).
Low Specific Binding Signal Low receptor expression in membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand or membranes.Use fresh or properly stored reagents.
Incubation time too short.Perform a time-course experiment to ensure equilibrium is reached.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and consistent technique.
Incomplete filtration or washing.Ensure the cell harvester is functioning correctly and all wells are washed uniformly.
Membranes not homogenously suspended.Vortex the membrane suspension before and during aliquoting.
Functional Assays: Calcium Mobilization and cAMP Accumulation

These assays are crucial for confirming whether binding to an off-target receptor results in a functional response (agonist or antagonist activity).

Workflow Diagram: Functional Assays

functional_assay_workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Seed cells expressing the target receptor in a 96-well plate B1 Load cells with a fluorescent dye (e.g., Fluo-4 for Ca²⁺) or prepare for cAMP detection A1->B1 C1 Add serial dilutions of this compound B1->C1 D1 Measure signal (fluorescence or luminescence) over time C1->D1 E1 Analyze data to generate a concentration-response curve (EC₅₀) D1->E1 A2 Seed and prepare cells as in agonist mode B2 Pre-incubate cells with serial dilutions of this compound A2->B2 C2 Add a known agonist for the receptor at its EC₈₀ concentration B2->C2 D2 Measure signal C2->D2 E2 Analyze data to generate an inhibition curve (IC₅₀) D2->E2

Caption: General Workflow for Functional (Calcium or cAMP) Assays.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Seeding: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C.

  • Assay:

    • Agonist Test: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then inject this compound at various concentrations and continue reading the fluorescence intensity.

    • Antagonist Test: Pre-incubate the dye-loaded cells with this compound before adding a known agonist for the receptor.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot against the concentration of this compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Seeding: Plate cells expressing the target receptor in a 96-well plate and culture overnight.

  • Assay:

    • Gs-coupled (Agonist): Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add this compound at various concentrations and incubate.

    • Gi-coupled (Agonist): Pre-incubate with a PDE inhibitor. Add forskolin (an adenylyl cyclase activator) along with this compound. A Gi agonist will inhibit the forskolin-induced cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Generate concentration-response curves to determine EC₅₀ or IC₅₀ values.

Troubleshooting Guide: Functional Assays

IssuePossible Cause(s)Suggested Solution(s)
No Response (Calcium or cAMP) Low or no receptor expression.Confirm receptor expression via qPCR or western blot.
Receptor is not coupled to the expected pathway in the chosen cell line.Use a cell line known to have the correct G-protein coupling or co-transfect the appropriate G-protein.
Inactive compound.Verify the integrity and concentration of the this compound stock.
High Background Signal Constitutive receptor activity.This may be inherent to the cell line, especially with overexpression. Use a lower-expressing clone if possible.
(cAMP) High PDE activity.Ensure a PDE inhibitor is used at an effective concentration.
(Calcium) Dye compartmentalization or leakage.Optimize dye loading conditions (time, temperature, concentration).
Low Signal-to-Noise Ratio Insufficient number of cells.Optimize cell seeding density.
(Calcium) Low dye loading efficiency.Optimize dye loading conditions. Use a dye enhancer like probenecid if necessary.
(cAMP) Assay kit not sensitive enough.Use a more sensitive cAMP detection kit.

By following these guidelines and protocols, researchers can effectively characterize the on-target and potential off-target effects of this compound, leading to a more accurate interpretation of experimental results.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: Lys-Conopressin-G versus Arginine Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor binding profiles of Lys-Conopressin-G and the endogenous ligand, Arginine Vasopressin.

This guide provides a comprehensive comparison of the receptor binding affinity of this compound, a vasopressin-like peptide isolated from the venom of the cone snail Conus imperialis, and Arginine Vasopressin (AVP), the primary endogenous mammalian hormone.[1][2][3] Understanding the nuanced interactions of these peptides with vasopressin and oxytocin receptors is crucial for the development of novel therapeutics targeting a range of physiological processes, from cardiovascular regulation to social behavior.

Quantitative Comparison of Receptor Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound and Arginine Vasopressin for human vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. The data is presented as EC50 and Kᵢ values, where a lower value indicates a higher binding affinity.

PeptideReceptorSpeciesAffinity MetricValue (nM)Reference
This compound hV1aRHumanEC₅₀52 - 123[1]
hV1bRHumanEC₅₀52 - 123[1]
hV2RHumanEC₅₀300
Arginine Vasopressin hV1aRHumanKᵢ0.23
hV1bRHumanKᵢ0.4
hV2RHuman---
OTRHumanKᵢ~100

Note: EC₅₀ (half maximal effective concentration) and Kᵢ (inhibition constant) are both measures of a ligand's affinity for a receptor. While not directly interchangeable, they provide a basis for comparing the relative potencies of the two peptides. The data indicates that Arginine Vasopressin generally exhibits a significantly higher affinity for human vasopressin receptors than this compound.

Experimental Protocols

The determination of receptor binding affinity is a critical step in pharmacological profiling. A standard method employed in the cited studies is the radioligand binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or Arginine Vasopressin) to displace a radioactively labeled ligand from its receptor.

1. Membrane Preparation:

  • Cells stably or transiently expressing the human vasopressin or oxytocin receptor of interest are cultured.

  • The cells are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled competitor peptide (this compound or Arginine Vasopressin) are added to the incubation mixture.

  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.

  • The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Below is a graphical representation of the experimental workflow for a typical radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor (L-CG or AVP) membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Radioligand Binding Assay Workflow

Signaling Pathways

Upon binding to their cognate G protein-coupled receptors (GPCRs), both Arginine Vasopressin and this compound can initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype.

  • V1a and V1b Receptors: These receptors are primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

  • V2 Receptors: The V2 receptor is coupled to the Gs family of G proteins. Activation of this pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).

The following diagram illustrates the primary signaling pathways associated with vasopressin receptor activation.

signaling_pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_downstream Downstream Effects AVP Arginine Vasopressin V1R V1a / V1b Receptors AVP->V1R V2R V2 Receptor AVP->V2R LCG This compound LCG->V1R LCG->V2R Gq Gq/11 V1R->Gq Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC PKA Activate PKA cAMP->PKA

Vasopressin Receptor Signaling Pathways

References

A Comparative Analysis of Lys-Conopressin-G and Oxytocin on Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The intricate tapestry of social behavior is woven by a complex interplay of neurochemicals. Among these, the neuropeptide Oxytocin has long been hailed as a key modulator of prosocial behaviors, earning it the moniker of the "love hormone." Its roles in social recognition, bonding, and trust are well-documented. In contrast, Lys-Conopressin-G, a vasopressin-like peptide originally isolated from the venom of cone snails, presents a more enigmatic profile. While structurally related to the vasopressin/oxytocin superfamily, its effects on complex social interactions in mammals remain largely unexplored, with current knowledge primarily highlighting its induction of scratching and grooming behaviors. This guide provides a comprehensive comparison of this compound and Oxytocin, summarizing the existing experimental data, outlining detailed experimental protocols for their direct comparison, and visualizing their known and putative signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a clear understanding of the current landscape and to facilitate future investigations into the therapeutic potential of these intriguing neuropeptides.

I. Comparative Overview of Bio-behavioral Effects

While a direct, comprehensive comparison of the effects of this compound and Oxytocin on a wide range of social behaviors is currently lacking in the scientific literature, we can juxtapose their known activities to highlight key differences and potential areas for future research.

FeatureThis compoundOxytocin
Primary Source Venom of Conus species (e.g., Conus imperialis)[1]Hypothalamus in mammals
Primary Characterized Behavior Induces dose-dependent scratching and grooming in mice[2][3]Promotes social recognition, maternal behavior, pair bonding, and trust[4][5]
Receptor Binding Profile Predominantly interacts with vasopressin V1a and V2 receptors. Shows some interaction with the Oxytocin receptor in silico.Primarily binds to the Oxytocin Receptor (OTR). Can also bind to vasopressin receptors, but generally with lower affinity.
Effects on Social Recognition Not well-documented in mammals.Facilitates social recognition memory in rodents.
Effects on Social Interaction Not well-documented in mammals.Generally promotes affiliative social interactions.
Effects on Aggression Not well-documented in mammals.Can have dual effects, either reducing or, in some contexts, increasing aggression.

II. Signaling Pathways

The differential behavioral effects of this compound and Oxytocin can be attributed to their distinct receptor binding profiles and subsequent intracellular signaling cascades.

A. Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gαq/11, leading to a cascade of intracellular events that modulate neuronal excitability and plasticity, thereby influencing social behavior.

Oxytocin_Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Signaling Downstream Signaling Cascades PKC->Signaling Behavior Modulation of Social Behavior Signaling->Behavior

Figure 1: Oxytocin Receptor Signaling Pathway.
B. Putative this compound Signaling Pathway

Based on its known interaction with vasopressin receptors (V1aR and V2R), the signaling pathway of this compound in mammals is likely to follow the canonical vasopressin signaling cascades. The V1a receptor is coupled to Gαq/11, similar to the OTR, while the V2 receptor is coupled to Gαs, leading to the activation of adenylyl cyclase.

LCG_Signaling LCG This compound V1aR Vasopressin V1a Receptor (V1aR) LCG->V1aR Binds to V2R Vasopressin V2 Receptor (V2R) LCG->V2R Binds to Gq11 Gαq/11 V1aR->Gq11 Activates Gs Gαs V2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Signaling1 Downstream Signaling PKC->Signaling1 Signaling2 Downstream Signaling PKA->Signaling2 Behavior Modulation of Behavior (e.g., Grooming, Stress) Signaling1->Behavior Signaling2->Behavior

Figure 2: Putative this compound Signaling Pathways.

III. Experimental Protocols for Comparative Analysis

To address the current knowledge gap, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key behavioral assays to directly compare the effects of this compound and Oxytocin on social behavior in rodent models.

A. Social Recognition Test

This test assesses the ability of an animal to distinguish between a familiar and a novel conspecific.

Experimental Workflow:

Social_Recognition_Workflow Start Start Habituation Habituation Phase (10 min) Start->Habituation Injection Peptide Administration (i.c.v. or i.p.) Habituation->Injection Acquisition Acquisition Trial (5 min with Juvenile 1) Injection->Acquisition ITI Inter-Trial Interval (e.g., 30 min) Acquisition->ITI Test Test Trial (5 min with Juvenile 1 & Novel Juvenile 2) ITI->Test Analysis Data Analysis: Investigation Time Test->Analysis End End Analysis->End

Figure 3: Social Recognition Test Workflow.

Methodology:

  • Animals: Adult male mice or rats are individually housed for one week prior to testing. Juvenile conspecifics are used as social stimuli.

  • Apparatus: A standard open field arena.

  • Procedure:

    • Habituation: The subject animal is placed in the empty arena for 10 minutes to acclimate.

    • Peptide Administration: Animals are administered with either vehicle, Oxytocin (e.g., 1 µg/kg, i.p.), or this compound (various doses) via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

    • Acquisition Trial: 30 minutes post-injection, a juvenile conspecific is introduced into the arena with the subject animal for a 5-minute interaction period. The duration of social investigation (e.g., sniffing) is recorded.

    • Inter-Trial Interval (ITI): A defined ITI (e.g., 30 minutes or 24 hours) is observed.

    • Test Trial: The familiar juvenile from the acquisition trial and a novel juvenile are simultaneously introduced into the arena with the subject animal for a 5-minute period. The time spent investigating each juvenile is recorded.

  • Data Analysis: A social recognition index is calculated as (time investigating novel juvenile / total investigation time) x 100. A higher index indicates better social memory.

B. Three-Chamber Social Interaction Test

This assay evaluates social approach and preference for a novel conspecific over a novel object.

Experimental Workflow:

Three_Chamber_Workflow Start Start Habituation Habituation Phase (10 min in empty apparatus) Start->Habituation Injection Peptide Administration (i.c.v. or i.p.) Habituation->Injection Sociability Sociability Test (10 min with Stranger 1 vs. Object) Injection->Sociability SocialNovelty Social Novelty Test (10 min with Stranger 1 vs. Stranger 2) Sociability->SocialNovelty Analysis Data Analysis: Time in Chambers & Investigation Time SocialNovelty->Analysis End End Analysis->End

Figure 4: Three-Chamber Social Interaction Test Workflow.

Methodology:

  • Animals: Adult male mice. Stranger mice are of the same sex and strain and have had no prior contact with the subject mouse.

  • Apparatus: A three-chambered box with openings between the chambers. Wire cages are placed in the two side chambers to contain the stranger mice or object.

  • Procedure:

    • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.

    • Peptide Administration: The subject mouse is briefly removed and administered with vehicle, Oxytocin, or this compound.

    • Sociability Test: 30 minutes post-injection, a novel mouse (Stranger 1) is placed in a wire cage in one side chamber, and a novel object is placed in the other. The subject mouse is returned to the center chamber and allowed to explore for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.

    • Social Novelty Test: The object is replaced with a new, unfamiliar mouse (Stranger 2). The subject mouse is again allowed to explore for 10 minutes. The time spent in each chamber and investigating each mouse is recorded.

  • Data Analysis: Sociability is determined by comparing the time spent with Stranger 1 versus the object. Preference for social novelty is determined by comparing the time spent with the novel Stranger 2 versus the familiar Stranger 1.

C. Resident-Intruder Test for Aggression

This test measures aggressive behaviors of a resident animal towards an unfamiliar intruder.

Experimental Workflow:

Aggression_Test_Workflow Start Start Housing Resident Housing (Individually housed) Start->Housing Injection Peptide Administration (to Resident) Housing->Injection Intruder Introduce Intruder (10 min interaction) Injection->Intruder Scoring Behavioral Scoring: Latency to attack, number of attacks, etc. Intruder->Scoring End End Scoring->End

Figure 5: Resident-Intruder Aggression Test Workflow.

Methodology:

  • Animals: Adult male mice are individually housed for at least two weeks to establish residency. Smaller, group-housed male mice are used as intruders.

  • Apparatus: The resident mouse's home cage.

  • Procedure:

    • Peptide Administration: The resident mouse is administered with vehicle, Oxytocin, or this compound.

    • Intruder Introduction: 30 minutes post-injection, an intruder mouse is introduced into the resident's home cage.

    • Interaction Period: The interaction is recorded for 10 minutes.

  • Data Analysis: Aggressive behaviors are scored, including latency to the first attack, number of attacks, duration of fighting, and number of tail rattles.

IV. Conclusion and Future Directions

The comparative analysis of this compound and Oxytocin reveals a significant disparity in our understanding of their roles in social behavior. While Oxytocin's pro-social effects are well-established and its signaling pathways extensively characterized, this compound remains a peptide of considerable mystery in the context of complex social interactions in mammals. Its primary known effect of inducing scratching and grooming, coupled with its affinity for vasopressin receptors, suggests a potential role in stress-related or self-maintenance behaviors rather than nuanced social engagement.

The lack of direct comparative studies represents a critical gap in the literature. The experimental protocols outlined in this guide provide a clear roadmap for future research to systematically evaluate the effects of this compound on social recognition, social interaction, and aggression, directly alongside Oxytocin. Such studies are imperative to:

  • Elucidate the full behavioral pharmacology of this compound: Moving beyond scratching and grooming to understand its potential impact on the social brain.

  • Determine receptor specificity and functional relevance: Investigating whether the observed effects are mediated through vasopressin receptors, oxytocin receptors, or a combination thereof in vivo.

  • Explore therapeutic potential: A thorough understanding of its bio-behavioral profile could uncover novel therapeutic avenues for psychiatric disorders characterized by social deficits or repetitive behaviors.

References

A Comparative Analysis of Lys-Conopressin-G and Arg-Conopressin-S: Structure, Activity, and Receptor Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two closely related conopeptides, Lys-Conopressin-G and Arg-Conopressin-S. This document summarizes their known biological activities, receptor interactions, and the underlying signaling pathways, supported by available experimental data.

This compound and Arg-Conopressin-S are nonapeptides originally isolated from the venom of the fish-hunting cone snails Conus geographus and Conus striatus, respectively[1][2][3]. As members of the conopressin family, they share significant sequence homology with the mammalian neurohypophyseal hormones vasopressin and oxytocin, and have been observed to elicit similar behavioral effects, such as scratching and grooming, when administered to mice[4][5]. Their structural similarity to endogenous hormones makes them valuable tools for studying vasopressin and oxytocin receptors and potential leads for novel therapeutics.

Structural Comparison

Both peptides are characterized by a six-residue disulfide-bonded ring and a three-residue C-terminal tail. The primary structural difference between this compound and Arg-Conopressin-S lies in the amino acid at position 8 of the peptide chain. This compound possesses a lysine residue at this position, while Arg-Conopressin-S has an arginine. Another key difference is found at position 2, where this compound has a phenylalanine and Arg-Conopressin-S has an isoleucine.

Quantitative Analysis of Receptor Activity

Direct comparative pharmacological data for both peptides on human vasopressin and oxytocin receptors is limited. However, studies on this compound have provided quantitative insights into its activity.

Table 1: Pharmacological Activity of this compound at Human and Zebrafish Vasopressin/Oxytocin Receptors

Receptor SubtypeSpeciesAssay TypeMeasured Activity (EC₅₀)Agonist/Antagonist Profile
hV1aRHumanCalcium Mobilization52-123 nMFull Agonist
hV1bRHumanCalcium Mobilization52-123 nMFull Agonist
hV2RHumancAMP Accumulation~300 nMFull Agonist
hOTRHumanCalcium MobilizationLow AffinityNot a potent agonist
ZFV1a1RZebrafishCalcium Mobilization10 nMFull Agonist

Data sourced from Kaas et al. (2020).

Signaling Pathways

This compound and, presumably, Arg-Conopressin-S, exert their effects through G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors. The activation of these receptors triggers distinct downstream signaling cascades.

The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to the Gq/11 family of G-proteins. Upon ligand binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor V1aR / V1bR / OTR Gq_protein Gq/11 Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ligand Conopressin Ligand->Receptor ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Gq-protein coupled signaling pathway for V1a/V1b/OT receptors.

The V2 vasopressin receptor, on the other hand, is coupled to the Gs family of G-proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor V2R Gs_protein Gs Receptor->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates cAMP cAMP AC->cAMP converts Ligand Conopressin Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Gs-protein coupled signaling pathway for the V2 receptor.

Experimental Protocols

To facilitate further comparative studies, a detailed protocol for an intracellular calcium mobilization assay is provided below. This assay is suitable for characterizing the activity of conopressins on Gq-coupled receptors like V1aR, V1bR, and OTR.

Intracellular Calcium Mobilization Assay

Objective: To measure the potency of this compound and Arg-Conopressin-S in activating Gq-coupled vasopressin/oxytocin receptors by quantifying the increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a, V1b, or oxytocin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compounds: this compound and Arg-Conopressin-S.

  • Reference agonist: Arginine Vasopressin (AVP) or Oxytocin.

  • Fluorescence plate reader with automated injection capabilities.

Experimental Workflow:

Calcium_Assay_Workflow A 1. Cell Seeding Seed receptor-expressing cells into black, clear-bottom microplates and culture overnight. B 2. Dye Loading Remove culture medium and add assay buffer containing a calcium- sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C. A->B C 3. Compound Preparation Prepare serial dilutions of conopressins and reference agonist in assay buffer. B->C D 4. Fluorescence Measurement Place the cell plate in a fluorescence plate reader. Record baseline fluorescence. C->D E 5. Compound Addition Use the plate reader's injector to add the compound dilutions to the wells. D->E F 6. Data Acquisition Immediately measure the change in fluorescence intensity over time. E->F G 7. Data Analysis Plot the peak fluorescence response against compound concentration to determine EC₅₀ values. F->G

Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells into the wells of a black, clear-bottom 96-well or 384-well plate at an appropriate density. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and wash the cells once with assay buffer. Add the dye-loading solution (assay buffer containing the calcium-sensitive dye and optionally probenecid) to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: During the incubation, prepare serial dilutions of this compound, Arg-Conopressin-S, and the reference agonist in assay buffer.

  • Measurement: After incubation, place the cell plate into the fluorescence plate reader. Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Acquisition: Record a baseline fluorescence reading for a few seconds before adding the compounds. Then, using the instrument's automated injector, add the compound dilutions to the wells. Continue to record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the peak response.

  • Data Analysis: For each well, determine the peak fluorescence response. Plot the peak response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value for each peptide.

Conclusion

This compound and Arg-Conopressin-S are intriguing peptides that serve as valuable probes for the vasopressin and oxytocin receptor systems. While current data provides a good pharmacological profile for this compound, further research is needed to quantitatively assess the activity of Arg-Conopressin-S on human receptors. The experimental protocol provided herein offers a robust method for conducting such a direct comparative analysis. A comprehensive understanding of the structure-activity relationships of these conopeptides will be instrumental in the design of novel, selective ligands for vasopressin and oxytocin receptors, with potential applications in a range of therapeutic areas.

References

Comparative Analysis of Lys-Conopressin-G and Related Conopressins at Human Vasopressin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the agonist and antagonist activities of conopressins at V1a, V1b, and V2 vasopressin receptors.

Introduction

Lys-Conopressin-G, a nonapeptide originally isolated from the venom of the fish-hunting marine cone snail Conus geographus, belongs to the vasopressin/oxytocin superfamily of peptides.[1][2] These peptides are characterized by a six-residue disulfide-bonded ring and a three-residue C-terminal tail. While vasopressin and oxytocin are crucial neurohypophysial hormones in mammals regulating a wide array of physiological processes, conopressins from cone snail venoms represent a diverse library of natural analogs with potential for novel therapeutic applications. This guide provides a comparative overview of the agonist and antagonist activities of conopressins at the human V1a, V1b, and V2 vasopressin receptor subtypes, with a focus on providing available experimental data and detailed methodologies for researchers in the field.

Unfortunately, despite a comprehensive review of the scientific literature, specific quantitative data on the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the human V1a, V1b, and V2 vasopressin receptors is not currently available. However, a recent study by Giribaldi et al. (2020) characterized two novel conopressins, conopressin-M1 and conopressin-M2, from the venom of Conus miliaris and used this compound as a control in their structural analysis, though not in the pharmacological assays. The data from this study on conopressin-M1 and conopressin-M2 provides valuable insights into the structure-activity relationships of this peptide class at human vasopressin receptors.

Data Presentation: Agonist and Antagonist Activity of Conopressins

The following table summarizes the available quantitative data for the activity of conopressin-M1 and conopressin-M2 at human vasopressin receptor subtypes. This data is derived from functional assays measuring calcium mobilization (for V1a and V1b receptors) and cAMP accumulation (for V2 receptors) in stably transfected HEK293 cells.

PeptideReceptor SubtypeAgonist/Antagonist ActivityPotency (EC50/IC50) (nM)Efficacy (% of Arginine Vasopressin)
Conopressin-M1 hV1aNo activity detected> 10,000-
hV1bPartial Agonist1,300 ± 40056 ± 7
hV2No activity detected> 10,000-
Conopressin-M2 hV1aNo activity detected> 10,000-
hV1bNo activity detected> 10,000-
hV2Full Agonist780 ± 210100

Data from Giribaldi et al., 2020. hV1a, hV1b, and hV2 refer to the human vasopressin receptor subtypes.

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of vasopressin through distinct signaling cascades.

V1a and V1b Receptor Signaling

The V1a and V1b receptors couple to G proteins of the Gq/11 family. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Vasopressin) V1aR_V1bR V1a/V1b Receptor Agonist->V1aR_V1bR Gq Gq/11 V1aR_V1bR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glycogenolysis) Ca2->Cellular_Response PKC->Cellular_Response

Caption: V1a/V1b receptor Gq signaling pathway.

V2 Receptor Signaling

The V2 receptor couples to the Gs family of G proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Vasopressin) V2R V2 Receptor Agonist->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Aquaporin-2 insertion) PKA->Cellular_Response phosphorylates targets

Caption: V2 receptor Gs signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the agonist and antagonist activity of ligands at vasopressin receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the vasopressin receptor subtypes.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human V1a, V1b, or V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin (AVP).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, [3H]-AVP (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, only membranes and [3H]-AVP are added. For non-specific binding wells, membranes, [3H]-AVP, and a high concentration of unlabeled AVP are added.

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays

Objective: To measure the agonist or antagonist activity of a test compound by quantifying changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human V1a or V1b receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compound.

  • Reference agonist (Arginine Vasopressin).

  • Reference antagonist (if determining antagonist activity).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the reference agonist (AVP) and measuring the fluorescence change.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, plot the response against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy. For antagonists, the IC50 (inhibitory concentration to block 50% of the agonist response) is calculated.

Objective: To measure the agonist or antagonist activity of a test compound by quantifying the production of cyclic AMP.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Test compound.

  • Reference agonist (Arginine Vasopressin).

  • Reference antagonist (if determining antagonist activity).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell lysis buffer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluency.

  • Assay:

    • Agonist Mode: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with varying concentrations of the test compound for a defined period.

    • Antagonist Mode: Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of the test compound before adding a fixed concentration of the reference agonist (AVP).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol.

  • Data Analysis: Similar to the calcium mobilization assay, EC50 and maximal efficacy are determined for agonists, and IC50 values are determined for antagonists.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for characterizing the activity of a test compound at vasopressin receptors.

Experimental_Workflow cluster_start Start cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Test_Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (V1a, V1b, V2) Test_Compound->Binding_Assay Ca_Assay Calcium Mobilization Assay (V1a, V1b) Test_Compound->Ca_Assay cAMP_Assay cAMP Accumulation Assay (V2) Test_Compound->cAMP_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Pharmacological_Profile Pharmacological Profile Determine_Ki->Pharmacological_Profile Determine_Activity Determine Agonist/Antagonist Activity Ca_Assay->Determine_Activity cAMP_Assay->Determine_Activity Determine_Potency Determine Potency (EC50/IC50) and Efficacy Determine_Activity->Determine_Potency Determine_Potency->Pharmacological_Profile

Caption: General experimental workflow.

Conclusion

While direct experimental data on the agonist versus antagonist activity of this compound at human vasopressin receptor subtypes remains to be elucidated, the study of related conopressins such as conopressin-M1 and conopressin-M2 reveals the potential for high subtype selectivity within this peptide family. Conopressin-M1 displays partial agonism at the hV1b receptor, while conopressin-M2 is a full agonist at the hV2 receptor, with neither showing activity at the hV1a receptor. These findings underscore the importance of the amino acid sequence in determining the pharmacological profile of conopressins. Further research is warranted to fully characterize this compound and other members of this family to uncover their potential as selective pharmacological tools and therapeutic leads for conditions involving the vasopressin system.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Lys-Conopressin-G and its analogs, supported by experimental data. It delves into their structure-activity relationships, offering insights for the rational design of novel, selective ligands for vasopressin and oxytocin receptors.

Introduction to Conopressins

Conopressins are a class of disulfide-poor conopeptides isolated from the venom of marine cone snails.[1] Structurally, they are nonapeptides with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring and a three-amino-acid tail.[1] this compound, originally isolated from Conus geographus, is a well-studied member of this family and exhibits activities at both vasopressin (AVP) and oxytocin (OT) receptors.[2][3] These peptides are of significant interest due to their potential as therapeutic leads for a variety of conditions, including those related to pain, cardiovascular regulation, and social behaviors.[4]

The general structure of this compound is Cys¹-Phe²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂. Variations in this sequence, both natural and synthetic, have provided a wealth of information on the structure-activity relationships (SAR) governing their receptor affinity and selectivity.

Comparative Biological Activity

The biological activity of this compound and its analogs is primarily determined by their interaction with the V₁a, V₁b, and V₂ vasopressin receptors, and the oxytocin receptor. The affinity and potency of these peptides can be modulated by amino acid substitutions at key positions.

Quantitative Data Summary

The following tables summarize the reported biological activities (EC₅₀ and Kᵢ values) of this compound and a selection of its analogs at human vasopressin and oxytocin receptors. Lower values indicate higher potency or affinity.

Table 1: Agonist Potency (EC₅₀, nM) of Conopressin Analogs at Human Vasopressin and Oxytocin Receptors

PeptidehV₁aRhV₁bRhV₂RhOTR
This compound 12352300>10000
Arg-Conopressin-S 1125160>10000
Conopressin-T Antagonist--Antagonist
[L⁷P]-Conopressin-T Antagonist--Antagonist
Oxytocin 129--1.5
Arginine Vasopressin (AVP) 1.82.2~0.85-

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.

Table 2: Binding Affinity (Kᵢ, nM) of Conopressin Analogs at Human Vasopressin and Oxytocin Receptors

PeptidehV₁aRhV₁bRhV₂RhOTR
Conopressin-T 240>10000>10000830
[L⁷P]-Conopressin-T 58>1000050001100
Arginine Vasopressin (AVP) 1.8 ± 0.4---
Oxytocin 129 ± 22---

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.

Key Structure-Activity Relationships

Systematic modifications of the conopressin scaffold have revealed several key determinants of receptor affinity and selectivity:

  • Position 8: This is a critical position for selectivity. A basic residue (Lys or Arg) as seen in this compound and Arg-Conopressin-S, generally favors activity at vasopressin receptors. In contrast, a negatively charged residue, such as the γ-carboxyglutamate in γ-conopressin-vil, introduces unique calcium-binding properties and alters the receptor interaction profile. The absence of a basic residue at this position, as seen in conopressins from Conus miliaris, leads to weak or no activity at human receptors.

  • Position 4: The conserved arginine at position 4 is crucial for receptor binding across different conopressin analogs.

  • Position 7: Substitution at this position can influence receptor affinity. For instance, the L7P substitution in conopressin-T increases its affinity for the V₁a receptor.

  • Position 9: This position can act as an "agonist/antagonist switch." Replacing the glycine at this position with a valine in oxytocin and vasopressin can convert them from full agonists to antagonists at the V₁a receptor.

  • C-terminal Tail: Truncation of the C-terminal tail can significantly alter activity, suggesting its importance in receptor interaction.

Signaling Pathways and Experimental Workflows

The interaction of conopressins with their G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades. The V₁a and V₁b receptors are coupled to the Gq/₁₁ pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The V₂ receptor is coupled to the Gs pathway, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.

Below are diagrams illustrating these pathways and a typical experimental workflow for characterizing conopeptides.

G_protein_signaling cluster_V1 V₁a / V₁b Receptor Signaling cluster_V2 V₂ Receptor Signaling V1_Receptor V₁a / V₁b Receptor Gq11 Gq/11 V1_Receptor->Gq11 Conopressin Binding PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC V2_Receptor V₂ Receptor Gs Gs V2_Receptor->Gs Conopressin Binding AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Signaling pathways of vasopressin receptors.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Oxidation Disulfide Bond Formation Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (EC₅₀) (Ca²⁺ mobilization or cAMP) Binding_Assay->Functional_Assay In_Vivo In Vivo Behavioral Assay Functional_Assay->In_Vivo

Caption: Experimental workflow for conopeptide characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of conopeptide activity. Below are outlines of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) and Purification
  • Peptide Synthesis: Peptides are synthesized on a solid support resin (e.g., Rink amide resin for C-terminal amidation) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves sequential steps of Fmoc deprotection, amino acid coupling, and washing.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Oxidative Folding: The linear peptide is dissolved in an aqueous buffer (e.g., ammonium bicarbonate) and stirred in the presence of air or a mild oxidizing agent to facilitate the formation of the disulfide bond.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Receptor Binding Assays
  • Membrane Preparation: Membranes from cells stably expressing the human vasopressin or oxytocin receptor subtypes are prepared by homogenization and centrifugation.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test peptide (conopressin analog).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization for V₁ Receptors)
  • Cell Culture: Cells expressing the target receptor (e.g., CHO-K1 cells) are seeded in 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Peptide Stimulation: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The test peptide is then added at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The dose-response curve is generated by plotting the peak fluorescence response against the peptide concentration. The EC₅₀ value is determined by non-linear regression.

Functional Assays (cAMP Accumulation for V₂ Receptors)
  • Cell Culture: Cells expressing the V₂ receptor are plated in 96-well plates.

  • Peptide Stimulation: Cells are incubated with increasing concentrations of the test peptide in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the peptide concentration, and the EC₅₀ value is calculated.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of amino acid composition, particularly at key positions within the cyclic core and the C-terminal tail. This guide highlights the importance of systematic structural modifications in elucidating the molecular determinants of receptor affinity and selectivity. The provided data and protocols serve as a valuable resource for researchers aiming to design novel conopeptide-based ligands with tailored pharmacological profiles for therapeutic applications.

References

Comparative Analysis of Lys-Conopressin-G Cross-Reactivity with Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Lys-Conopressin-G with oxytocin receptors, presenting supporting experimental data and detailed methodologies for key experiments.

Executive Summary

This compound, a peptide belonging to the vasopressin/oxytocin superfamily, has been investigated for its potential interaction with various G protein-coupled receptors, including the human oxytocin receptor (hOTR). Experimental evidence from functional assays indicates that this compound (Con-G) does not exhibit agonistic activity at the human oxytocin receptor. In contrast, oxytocin, the endogenous ligand, demonstrates potent full agonism. This guide summarizes the available quantitative data, outlines the experimental protocols used for these determinations, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the functional potency of this compound and Oxytocin at the human oxytocin receptor.

LigandReceptorFunctional Potency (EC50, nM)Activity
This compoundHuman Oxytocin ReceptorNo activity detectedN/A
OxytocinHuman Oxytocin Receptor2.16 ± 0.95Full Agonist

Experimental Protocols

The determination of ligand activity at the oxytocin receptor typically involves two key in vitro assays: a radioligand binding assay to assess binding affinity and a functional assay, such as a calcium mobilization assay, to measure the physiological response triggered by the ligand.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the oxytocin receptor.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Oxytocin.

  • Assay Buffer: Typically a Tris-based buffer containing MgCl₂.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For detecting radioactivity.

2. Procedure:

  • Membrane Preparation: Cells expressing the oxytocin receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in microplates. Each well contains the receptor membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound or reference compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

1. Materials and Reagents:

  • Cell Line: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Test Compound: this compound.

  • Reference Compound: Oxytocin.

  • Assay Buffer: A buffered salt solution (e.g., HBSS) with or without calcium.

  • Fluorescence Plate Reader: Capable of kinetic reading.

2. Procedure:

  • Cell Culture and Plating: Cells are cultured and seeded into black, clear-bottom microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound or reference compound is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is plotted against the concentration of the compound to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon activation, it initiates a cascade of intracellular events leading to various physiological responses.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., muscle contraction) Ca->Response PKC->Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Assessing Receptor Cross-Reactivity

The following diagram illustrates the general workflow for comparing the activity of a test ligand to a known reference ligand at a specific receptor.

Experimental_Workflow cluster_ligands Ligands cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison LysCon This compound (Test Ligand) Binding Radioligand Binding Assay LysCon->Binding Functional Calcium Mobilization Assay LysCon->Functional Oxy Oxytocin (Reference Ligand) Oxy->Binding Oxy->Functional Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50 (Functional Potency) Functional->EC50 Compare Compare Ki and EC50 values Ki->Compare EC50->Compare

Validating the Specificity of Lys-Conopressin-G in a Novel Zebrafish Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lys-Conopressin-G's performance against other vasopressin receptor ligands, supported by experimental data. We propose the zebrafish (Danio rerio) as a novel animal model for validating the specificity of this and other vasopressin-like peptides, offering a powerful tool for preclinical research.

Introduction to this compound and Vasopressin Receptors

This compound is a nonapeptide originally isolated from the venom of the marine cone snail Conus imperialis. It shares structural similarity with the endogenous vertebrate neurohypophyseal hormones, arginine vasopressin (AVP) and oxytocin (OT). These hormones mediate their diverse physiological effects through a family of G protein-coupled receptors (GPCRs): the vasopressin receptors (V1a, V1b, and V2) and the oxytocin receptor (OTR). Understanding the specificity of novel ligands like this compound for these receptors is crucial for predicting their physiological effects and therapeutic potential.

Comparative Analysis of Receptor Binding and Functional Activity

The specificity of a vasopressin analogue is determined by its relative binding affinity (Ki) and functional potency (EC50) at the different vasopressin and oxytocin receptor subtypes. The following tables summarize the available data for this compound and a selection of standard vasopressin receptor agonists and antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Vasopressin Receptor Ligands
CompoundV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor
This compound Data not availableData not availableData not availableData not available
Arginine Vasopressin (AVP)~0.5 - 5~0.5 - 5~0.5 - 5~20 - 100
Oxytocin (OT)~50 - 200~50 - 200>1000~1 - 10
Selepressin (V1a Agonist)~1 - 10>1000>1000>1000
dDAVP (V2 Agonist)>1000~500 - 1000~1 - 10>1000
Relcovaptan (V1a Antagonist)~1 - 5>1000>1000>1000
SRX246 (V1a Antagonist)~1 - 5>1000>1000>1000
Tolvaptan (V2 Antagonist)>1000>1000~1 - 10>1000

Note: Ki values are approximate and can vary depending on the assay conditions and species.

Table 2: Comparative Functional Potencies (EC50, nM) of Selected Vasopressin Receptor Ligands
CompoundV1a Receptor (Calcium Mobilization)V1b Receptor (Calcium Mobilization)V2 Receptor (cAMP Accumulation)Oxytocin Receptor (Calcium Mobilization)
This compound 52 - 123 (human)52 - 123 (human)300 (human)Data not available
Arginine Vasopressin (AVP)~0.1 - 1~0.1 - 1~0.1 - 1~5 - 20
Oxytocin (OT)~20 - 100~20 - 100>1000~0.5 - 5
Selepressin (V1a Agonist)~1 - 10>1000>1000>1000
dDAVP (V2 Agonist)>1000~500 - 1000~0.5 - 5>1000

Note: EC50 values are approximate and can vary depending on the assay conditions and cell type used.

The Zebrafish: A Novel Animal Model for Vasopressin Research

The zebrafish model offers several advantages for studying the pharmacology of vasopressin-like peptides. The vasopressin/oxytocin signaling system is evolutionarily conserved, and zebrafish possess orthologs of the mammalian vasopressin (vasotocin) and oxytocin (isotocin) peptides and their receptors. Notably, the zebrafish genome contains multiple paralogs of the vasopressin and oxytocin receptors, allowing for the study of receptor subtype evolution and specificity.

Table 3: Functional Potency (EC50, nM) of this compound in Zebrafish
CompoundZebrafish V1a1 ReceptorZebrafish V2 Receptor
This compound 10>1000

The available data suggests that this compound is a potent agonist at the zebrafish V1a1 receptor, with much lower activity at the V2 receptor, highlighting its potential as a selective tool in this model system.

Experimental Protocols

To validate the specificity of this compound, a combination of in vitro binding and functional assays should be performed using both mammalian and zebrafish receptor orthologs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the V1a, V1b, V2, and oxytocin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing either the human or zebrafish vasopressin or oxytocin receptor subtypes (e.g., HEK293 or CHO cells).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for vasopressin receptors or [³H]-Oxytocin for the oxytocin receptor) and increasing concentrations of unlabeled this compound.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional potency (EC50) of this compound as an agonist or antagonist at Gq-coupled receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the receptor of interest in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Objective: To determine the functional potency (EC50) of this compound as an agonist or antagonist at Gs-coupled receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the V2 receptor in 96-well plates.

  • Compound Incubation: Incubate the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the mechanisms of action and the experimental design, the following diagrams illustrate the key signaling pathways and the overall workflow for validating the specificity of this compound.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound Receptor V1a / V1b / OT Receptor Ligand->Receptor Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ release IP3->Ca2+ triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+->PKC co-activates Response Cellular Response (e.g., smooth muscle contraction) Ca2+->Response PKC->Response

Caption: V1a/V1b/OTR Gq Signaling Pathway.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound Receptor V2 Receptor Ligand->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., aquaporin insertion) PKA->Response

Caption: V2 Receptor Gs Signaling Pathway.

Experimental_Workflow Start Start: Characterize This compound Cloning Clone & Express Human and Zebrafish Receptors (V1a, V1b, V2, OTR) Start->Cloning Binding_Assay Radioligand Binding Assay (Determine Ki) Cloning->Binding_Assay Functional_Assay Functional Assays (Determine EC50) Cloning->Functional_Assay Data_Analysis Data Analysis and Specificity Profiling Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization (V1a, V1b, OTR) Functional_Assay->Ca_Assay cAMP_Assay cAMP Accumulation (V2R) Functional_Assay->cAMP_Assay Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Comparison Compare with Standard Agonists/Antagonists Data_Analysis->Comparison Conclusion Conclusion on Specificity in New Animal Model Comparison->Conclusion

A Comparative Guide to the Functional Differences Between Lys-Conopressin-G and Vertebrate Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of the molluscan neuropeptide Lys-Conopressin-G and vertebrate vasopressin, primarily Arginine Vasopressin (AVP). The information presented herein is supported by experimental data to facilitate objective analysis and aid in research and drug development endeavors.

Structural and Functional Overview

This compound, originally isolated from the venom of the worm-hunting snail Conus imperialis, is a vasopressin-like peptide.[1][2] Vertebrate vasopressin, a nine-amino-acid peptide hormone, is a key regulator of water homeostasis, blood pressure, and social behaviors.[3] Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2.[3][4] While structurally related to vasopressin, this compound exhibits a unique pharmacological profile, displaying both vasopressin- and oxytocin-like activities, particularly in invertebrates.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and Arginine Vasopressin at vertebrate vasopressin and oxytocin receptors. It is important to note that comprehensive data for this compound across all vertebrate receptor subtypes is limited in the current literature.

Table 1: Binding Affinities (Ki, nM) at Human Vasopressin and Oxytocin Receptors

LigandhV1a ReceptorhV1b ReceptorhV2 ReceptorhOT ReceptorReference(s)
Arginine Vasopressin (AVP)0.390.251.218.86
This compoundData not availableData not availableData not availableData not available
Conopressin-T (related conopeptide)130 (antagonist)Data not available>10,000230

Table 2: Functional Activity (EC50, nM) at Human Vasopressin and Oxytocin Receptors

LigandhV1a Receptor (Ca2+ mobilization)hV1b Receptor (Ca2+ mobilization)hV2 Receptor (cAMP accumulation)hOT Receptor (Ca2+ mobilization)Reference(s)
Arginine Vasopressin (AVP)1.130.902.22Data not available
This compoundData not availableData not availableData not availableData not available

Functional Differences and Signaling Pathways

Vertebrate vasopressin receptors are coupled to distinct signaling pathways. V1a and V1b receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The V2 receptor, on the other hand, couples to Gαs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. The oxytocin receptor (OTR) also predominantly signals through the Gαq/11 pathway.

In contrast, the identified receptor for this compound in the mollusk Lymnaea stagnalis, named LSCPR, mediates its effects through an increase in intracellular calcium, suggesting a Gq-like signaling pathway. This receptor appears to mediate both vasopressin-like (metabolic) and oxytocin-like (reproductive) functions in this invertebrate species.

Signaling Pathway Diagrams

Gq_Signaling cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol Ligand AVP / LCG Receptor V1a/V1b/OTR / LSCPR Ligand->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Store IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca Ca2+ ER->Ca releases Response Cellular Response Ca->Response mediates PKC->Response mediates

Caption: Gq-coupled signaling pathway for vasopressin (V1a/V1b) and this compound receptors.

Gs_Signaling cluster_0 Cell Membrane cluster_1 Cytosol AVP AVP V2R V2 Receptor AVP->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Response phosphorylates targets

Caption: Gs-coupled signaling pathway for the vertebrate vasopressin V2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional differences between this compound and vertebrate vasopressin.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubation Incubate membranes with: - Radioligand (e.g., [3H]-AVP) - Varying concentrations of  unlabeled competitor  (this compound or AVP) prep->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation measurement Measure radioactivity of bound radioligand separation->measurement analysis Data Analysis: - Plot % specific binding vs. competitor concentration - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measurement->analysis end End analysis->end

Caption: General workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human vasopressin or oxytocin receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Competition Assay: In a 96-well plate, a fixed concentration of radiolabeled vasopressin (e.g., [3H]-AVP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or AVP).

  • Incubation: The reaction is incubated at 25°C for 60 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled AVP. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to stimulate Gq-coupled receptors, resulting in an increase in intracellular calcium concentration.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the V1a, V1b, or oxytocin receptor are seeded in black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation). Varying concentrations of the test compounds (this compound or AVP) are added to the wells.

  • Fluorescence Measurement: Fluorescence intensity is measured kinetically before and after the addition of the compound.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value (the concentration that elicits 50% of the maximal response) is determined using a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled receptors, such as the V2 receptor.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the V2 receptor are cultured in 96-well plates.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with varying concentrations of the test compounds (this compound or AVP) for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide Chelate Excite), or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of cAMP produced is plotted against the compound concentration, and the EC50 value is determined from the resulting dose-response curve.

Conclusion

The available evidence indicates that while this compound shares structural similarities with vertebrate vasopressin, its functional profile is distinct. In invertebrates, it appears to act as a promiscuous ligand, activating a receptor that mediates both vasopressin- and oxytocin-like functions. Its activity on vertebrate receptors is less well-characterized, with limited data suggesting it may have some activity, but a comprehensive analysis of its binding and functional potencies across all vertebrate vasopressin and oxytocin receptor subtypes is needed. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for understanding the evolutionary pharmacology of this peptide family and for exploring the potential of conopressins as novel therapeutic leads.

References

Safety Operating Guide

Personal protective equipment for handling Lys-Conopressin-G

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lys-Conopressin-G

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides like this compound is paramount. This guide provides immediate and essential safety protocols, operational plans for handling, and disposal procedures to ensure a safe laboratory environment and prevent contamination. This compound is a vasotocin-like peptide originally isolated from the venom of the worm-hunting snail, Conus imperialis.[1][2] Due to its biological activity, appropriate precautions must be taken.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[3][4]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[5]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound is typically a white, lyophilized solid. Recommended storage for the lyophilized peptide is at -20°C. Once reconstituted, the solution should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C for long-term storage to avoid repeated freeze-thaw cycles. All containers must be clearly labeled with the chemical name, concentration, and hazard information.

Handling and Experimental Procedures
  • Engineering Controls : Work with powdered this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Reconstitution : When reconstituting the peptide, use sterile, appropriate solvents. Gently swirl or vortex to dissolve; do not shake vigorously.

  • General Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Methods
Waste TypeDisposal Procedure
Unused or Expired Product Dispose of as chemical waste in accordance with federal, state, and local environmental control regulations. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for chemical waste.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated waste container for contaminated items.
Liquid Waste (e.g., cell culture media) Decontaminate with a suitable method, such as treatment with 10% bleach, before disposal down the drain with copious amounts of water, or collect for chemical waste disposal, depending on local regulations.
Sharps (e.g., needles, syringes) Dispose of immediately in a designated sharps container to prevent accidental needlesticks.

Important Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal, as regulations can vary.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification A Identify Task B Assess Potential for: - Aerosol Generation - Splashes - Direct Contact A->B C Weighing Powder? B->C Evaluate Form D Handling Liquids? C->D No G Add: Respirator/Dust Mask C->G Yes E Base PPE: Lab Coat Nitrile Gloves D->E No F Add: Safety Goggles D->F Yes H Perform Work Safely E->H F->E G->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.